molecular formula C8H9N3 B13935591 3-ethyl-1H-pyrazolo[3,4-b]pyridine

3-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13935591
M. Wt: 147.18 g/mol
InChI Key: NZYONWRHZORBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1H-pyrazolo[3,4-b]pyridine is a high-value fused heterocyclic compound based on a privileged scaffold in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a classic bioisostere of purine bases, making it a highly versatile structure for developing novel therapeutic agents . This specific derivative is of significant interest for researchers exploring new chemical entities across multiple fields. Key Research Applications: - Epigenetics and Oncology: The 1-ethyl-1H-pyrazolo[3,4-b]pyridine chemotype has been identified as a promising, unexplored scaffold for the development of inhibitors targeting bromodomain-containing protein 9 (BRD9), an important epigenetic regulator. This opens avenues for creating new anticancer agents, with some derivatives demonstrating promising antiproliferative activity in vitro . - Antimicrobial and Cytotoxic Agents: Pyrazolo[3,4-b]pyridine derivatives demonstrate impressive broad-spectrum biological activities. Recent studies highlight analogues with potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), as well as high cytotoxic activity against cancer cell lines such as HepG2 . - Central Nervous System (CNS) and Diagnostic Probes: This class of compounds is under investigation for neuroprotective and anti-Alzheimer's properties. Furthermore, novel pyrazolo[3,4-b]pyridines have been synthesized as potential probes for beta-amyloid plaques, showing selective binding in Alzheimer's disease patient brain samples, which indicates utility in developing diagnostic tools . The compound serves as a key synthetic intermediate and pharmacophore. Researchers utilize this scaffold in the synthesis of more complex molecules, leveraging modern catalytic methods, including metal-catalyzed reactions and green chemistry approaches . This product is provided for research purposes to support innovation in pharmaceutical development, chemical biology, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-7-6-4-3-5-9-8(6)11-10-7/h3-5H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYONWRHZORBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC=NC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Profiling of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1260535-54-3): Structural Rationale, Synthesis, and Kinase Inhibition Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, potent kinase inhibitors has heavily relied on the identification of privileged heterocyclic scaffolds. Among these, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a highly versatile bioisostere for indazoles and purines. Specifically, 3-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1260535-54-3) represents a critical building block and pharmacophore model in modern oncology and targeted therapeutics.

This technical whitepaper deconstructs the physicochemical properties, structural biology rationale, and self-validating synthetic methodologies associated with this compound. By understanding the causality behind its molecular interactions—specifically its capacity for multi-modal hinge binding in kinase domains—researchers can better leverage this scaffold in rational drug design.

Physicochemical Profiling

Accurate physicochemical data is the foundation of pharmacokinetic (PK) modeling and synthetic planning. The 3-ethyl substitution on the pyrazolo[3,4-b]pyridine core carefully balances aqueous solubility with the lipophilicity required to occupy hydrophobic pockets within target proteins[1].

PropertyValueCausality / Relevance in Drug Design
CAS Number 1260535-54-3Unique identifier for regulatory and procurement tracking.
Molecular Formula C8H9N3Low molecular weight (147.18 g/mol ) ensures high ligand efficiency (LE) when elaborated.
Molecular Weight 147.18 g/mol Ideal fragment-sized starting material for lead optimization.
Boiling Point 309.3 ± 22.0 °C (Predicted)Indicates high thermal stability, suitable for high-temperature cross-coupling reactions.
Density 1.2 ± 0.1 g/cm³ (Predicted)Standard density profile for nitrogen-rich bicyclic heterocycles.
Flash Point 145.3 ± 15.3 °C (Predicted)Safe handling profile under standard laboratory conditions.
Refractive Index 1.651 (Predicted)Useful for analytical validation during liquid chromatography.

(Data synthesized from predictive models and chemical databases[1].)

Structural Biology & Pharmacophore Rationale

Why is the pyrazolo[3,4-b]pyridine scaffold so ubiquitous in kinase inhibitor patents[2]? The answer lies in its precise geometric alignment with the ATP-binding pocket (hinge region) of multiple kinases.

As a Senior Application Scientist, I frequently observe that novice drug designers treat scaffolds as mere structural spacers. In reality, the 1H-pyrazolo[3,4-b]pyridine core is an active participant in target engagement:

  • Hydrogen Bond Donor-Acceptor Pairing: The N(1)-H acts as a potent hydrogen bond donor, while the adjacent N(2) acts as an acceptor. This mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region. N-methylation of this position completely erodes enzymatic activity, proving the absolute necessity of the N(1)-H bond[3].

  • π-π Stacking: The electron-deficient pyridine ring provides an excellent platform for aromatic interactions with highly conserved residues, such as Phe589 in Tropomyosin Receptor Kinases (TRKs)[4].

  • Hydrophobic Occupation: The 3-ethyl group is not arbitrary; it provides precisely tuned steric bulk to occupy adjacent hydrophobic sub-pockets without causing the steric clashes that larger, bulkier aliphatic chains might induce.

Pharmacophore Scaffold 3-ethyl-1H-pyrazolo[3,4-b]pyridine (Core Scaffold) Hinge Kinase Hinge Region (ATP-binding pocket) Scaffold->Hinge H-Bond Donor/Acceptor (N1-H and N2) Hydrophobic Hydrophobic Pocket (Ethyl Group Interaction) Scaffold->Hydrophobic Steric/Van der Waals (C3-Ethyl) PiPi π-π Stacking (Pyridine Ring vs Aromatic Residues) Scaffold->PiPi Aromatic Interaction (Pyridine Core)

Fig 1. Pharmacophore mapping of the pyrazolo[3,4-b]pyridine scaffold in kinase domains.

Self-Validating Synthetic Methodology

To ensure absolute reproducibility and prevent downstream failure during lead optimization, the synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine must be treated as a self-validating system. The most robust route involves the catalytic hydrogenation of the corresponding 3-ethynyl precursor[5].

Experimental Protocol: Catalytic Hydrogenation

Objective: Reduce the ethynyl group to an ethyl group without compromising the aromaticity of the pyrazolopyridine core.

Step 1: Dissolution & Setup

  • Action: Dissolve 1.0 eq of 3-ethynyl-1H-pyrazolo[3,4-b]pyridine in anhydrous ethanol (0.1 M concentration).

  • Causality: Ethanol is chosen over non-polar solvents because it effectively solubilizes the polar heterocycle while facilitating optimal hydrogen gas transfer to the catalyst surface.

Step 2: Catalyst Addition

  • Action: Carefully add 10 mol% of Palladium on Carbon (Pd/C, 10% w/w) under an inert argon atmosphere.

  • Causality: Pd/C is highly selective for alkyne-to-alkane reduction. The argon blanket is a critical safety measure to prevent the pyrophoric Pd/C from igniting the ethanol vapors.

Step 3: Hydrogenation

  • Action: Purge the reaction vessel with hydrogen gas three times, then stir vigorously under a hydrogen atmosphere (balloon pressure or Parr hydrogenator at 15 psi) at room temperature.

Step 4: In-Process Control (IPC) – Critical Validation Step

  • Action: After 2 hours, sample the reaction. Perform TLC (EtOAc/Hexane) and LC-MS analysis.

  • Causality: You must not proceed to workup until LC-MS confirms the complete disappearance of the starting material mass peak and the intermediate alkene mass peak. Premature termination leads to inseparable mixtures of ethyl, ethenyl, and ethynyl derivatives, ruining the batch.

Step 5: Workup & Isolation

  • Action: Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure 3-ethyl-1H-pyrazolo[3,4-b]pyridine.

  • Causality: Celite filtration safely traps the fine particulate Pd/C, preventing heavy metal contamination in the final active pharmaceutical ingredient (API), which is strictly regulated in drug development.

Synthesis Start 3-ethynyl-1H-pyrazolo[3,4-b]pyridine (Starting Material) Reaction Catalytic Hydrogenation [Pd/C 10 mol%, H2 atm, EtOH] Start->Reaction Dissolution & Catalyst Addition IPC In-Process Control (IPC) [LC-MS & TLC Validation] Reaction->IPC Stir at RT (1-4 hrs) IPC->Reaction Incomplete Conversion Workup Workup & Isolation [Celite Filtration & Concentration] IPC->Workup Conversion > 99% Product 3-ethyl-1H-pyrazolo[3,4-b]pyridine (Target Compound) Workup->Product Purification

Fig 2. Self-validating synthetic workflow for 3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Therapeutic Applications in Targeted Oncology

The 3-ethyl-1H-pyrazolo[3,4-b]pyridine core is not merely a theoretical construct; it is actively deployed in the development of clinical candidates across multiple oncological targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

FGFR aberrations are primary drivers in several cancers. Utilizing a scaffold hopping strategy, researchers have replaced standard indazole cores with the pyrazolo[3,4-b]pyridine core to develop highly potent FGFR inhibitors. The inclusion of this core drastically improves the selectivity profile of the inhibitor against VEGFR2, reducing off-target cardiovascular toxicities[3].

Tropomyosin Receptor Kinase (TRK) Inhibition

TRK fusions are oncogenic drivers in a variety of solid tumors. Derivatives built upon the pyrazolo[3,4-b]pyridine scaffold have demonstrated nanomolar inhibitory activity against TRKA. The pyridine ring of the scaffold engages in crucial π-π stacking interactions with the Phe589 residue in the TRK binding pocket, an interaction that is highly sensitive to the spatial orientation provided by the 3-ethyl substitution[4].

Topoisomerase IIα (TOPII) Inhibition

Beyond kinases, the planar nature of the pyrazolo[3,4-b]pyridine scaffold allows it to act as an effective DNA intercalator. Recent studies have demonstrated that derivatives of this scaffold exhibit broad-spectrum cytotoxicity against leukemic cells by inhibiting the DNA relaxation activity of TOPIIα in a dose-dependent manner, comparable to the clinical drug etoposide[6].

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: PubMed / NIH URL:[Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors Source: MDPI URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Biological Activity of 3-Substituted Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic medicinal chemistry, the pyrazolo[3,4-b]pyridine core stands as a privileged scaffold.[1][2] Structurally, it acts as a bioisostere of purine and quinoline, allowing it to mimic ATP and intercalate into DNA or bind to kinase hinge regions with high affinity.

For researchers in drug discovery, the 3-substituted variants are particularly valuable. Modification at the C3 position vectors substituents into critical hydrophobic pockets of target enzymes (such as the "gatekeeper" regions of kinases), drastically altering selectivity and potency. This guide dissects the biological activity, synthesis, and mechanistic underpinnings of these derivatives, providing a roadmap for their application in oncology and infectious disease research.

Chemical Architecture & Synthesis

The biological efficacy of these derivatives stems from their synthesis.[2][3][4][5] The most robust route for generating 3-substituted pyrazolo[3,4-b]pyridines involves the cyclocondensation of 5-aminopyrazoles.

Synthetic Workflow (DOT Visualization)

The following diagram outlines the primary "One-Pot" synthetic pathway used to generate the 3-substituted core, highlighting the critical decision points for R-group introduction.

SynthesisWorkflow Start Starting Material: 3-Substituted-5-aminopyrazole Intermediate Intermediate: Schiff Base / Enamine Start->Intermediate + Reagent Reagent Reagent: 1,3-Dicarbonyl or Unsaturated Ketone Reagent->Intermediate Catalyst Catalyst: ZrCl4 or AcOH (Reflux) Cyclization Cyclization: Intramolecular Nucleophilic Attack Intermediate->Cyclization + Catalyst Product Final Product: 3-Substituted Pyrazolo[3,4-b]pyridine Cyclization->Product - H2O

Figure 1: General synthetic workflow for 3-substituted pyrazolo[3,4-b]pyridines via cyclocondensation.

Core Biological Activities[5]

Anticancer Activity: Kinase & Topoisomerase Inhibition

The 3-substituted pyrazolo[3,4-b]pyridine moiety is a potent ATP-competitive inhibitor.

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFR) are key targets.[6] Derivatives with a 3-phenyl substitution have shown nanomolar potency (IC50 ~42 nM) against FGFR1. The 3-phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Topoisomerase II Inhibition: Recent studies highlight compound 8c (a 4-hydroxyphenyl derivative), which acts as a Topoisomerase II

    
     inhibitor.[2] Unlike pure intercalators, these compounds stabilize the DNA-enzyme cleavable complex, leading to apoptosis.
    
  • Signaling Impact: Inhibition of these targets disrupts the MAPK/ERK pathway, halting cell proliferation.

Mechanistic Pathway (DOT Visualization)

SignalingPathway Drug 3-Substituted Pyrazolo[3,4-b]pyridine FGFR FGFR / TRK (Receptor Tyrosine Kinase) Drug->FGFR Inhibits (ATP Competition) RAS RAS FGFR->RAS Activation Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Transcription Factors ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: Inhibition of the MAPK signaling cascade by pyrazolo[3,4-b]pyridine derivatives targeting upstream RTKs.

Antimicrobial Activity: DHFR Targeting

Beyond oncology, these derivatives serve as potent antimicrobial agents.

  • Mechanism: Inhibition of Dihydrofolate Reductase (DHFR), an enzyme essential for folate synthesis in bacteria.

  • Key Data: Compounds with 3-chloro or 3-amino substitutions have demonstrated MIC values as low as 2 µg/mL against MRSA (Methicillin-Resistant Staphylococcus aureus), comparable to Ciprofloxacin.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is highly sensitive to the substituent at position 3 (C3).

PositionSubstituent TypeBiological Effect
C3 (Core) Phenyl / Aryl Critical for Kinase Selectivity. Fits into the hydrophobic gatekeeper pocket. Electron-donating groups (e.g., -OH, -OMe) on the phenyl ring often enhance potency against Topoisomerase II.
C3 (Core) Heterocycle (e.g., Pyrazole) Increases solubility and affinity for JNK3 kinases.
N1 Benzyl / Alkyl Modulates pharmacokinetic properties (solubility, membrane permeability). Bulky groups here can reduce potency if the pocket is sterically restricted.
C4 Amino / Aryl Often dictates the "hinge binding" interaction. An amino group here can serve as a hydrogen bond donor to the kinase hinge region.
SAR Visualization (DOT)

SARMap Center Pyrazolo[3,4-b]pyridine Core Scaffold Pos3 Position 3 (C3): Determines Selectivity (Hydrophobic Pocket) Center->Pos3 Pos1 Position 1 (N1): Solubility & Permeability (e.g., Benzyl vs Methyl) Center->Pos1 Pos4 Position 4 (C4): Hinge Binding Region (H-Bond Donor) Center->Pos4

Figure 3: SAR map highlighting the functional impact of substitutions at key positions.

Technical Protocols

Synthesis of 3-Phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Based on the condensation of 5-amino-3-phenylpyrazole.

Reagents:

  • 5-Amino-3-phenylpyrazole (1.0 eq)

  • Ethoxymethylene malononitrile (1.0 eq)

  • Ethanol (Absolute)[2]

  • Triethylamine (Catalytic)

Procedure:

  • Dissolution: Dissolve 5-amino-3-phenylpyrazole (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add ethoxymethylene malononitrile (10 mmol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Solvent system: Hexane/Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. The product should precipitate as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol to obtain the pure 3-substituted derivative.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazole -NH2 protons (approx. 5-6 ppm) and the appearance of the pyridine ring proton (singlet, approx. 8.5 ppm).

In Vitro Kinase Inhibition Assay (Generic Protocol)

Objective: Determine IC50 against FGFR1.

Materials:

  • Recombinant FGFR1 enzyme.

  • Poly(Glu,Tyr) substrate.

  • ATP (10 µM).

  • Test Compound (3-substituted pyrazolo[3,4-b]pyridine).[1][2][5][6]

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final DMSO concentration < 1%).

  • Incubation: Mix Kinase buffer, FGFR1 enzyme (2 ng/well), substrate, and test compound in a 384-well plate. Incubate for 10 min at RT.

  • Reaction Start: Add ATP (10 µM) to initiate the reaction. Incubate for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.

  • Readout: Measure luminescence using a plate reader. Plot RLU vs. log[Concentration] to calculate IC50.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[4]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016.[2]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Molecules, 2023.

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022.[1]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial Activities. ACS Omega, 2024.

Sources

3-Ethyl-1H-pyrazolo[3,4-b]pyridine: Medicinal Chemistry & Applications

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the medicinal chemistry applications of 3-ethyl-1H-pyrazolo[3,4-b]pyridine , designed for researchers and drug development professionals.

A Technical Guide to Scaffold Optimization in HSP90 and Kinase Inhibitors[1]

Part 1: Executive Technical Summary

The 3-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a critical structural evolution in the design of ATP-competitive inhibitors.[1] While the general pyrazolo[3,4-b]pyridine core is a "privileged structure" bioisosteric to purine, the specific introduction of an ethyl group at the C3 position has proven to be a decisive optimization strategy for achieving isoform selectivity and metabolic stability.[1]

This specific substitution pattern is the structural anchor for Pimitespib (TAS-116) , a selective cytosolic HSP90


/

inhibitor approved for Gastrointestinal Stromal Tumors (GIST).[1] Unlike its C3-methyl or C3-isopropyl analogs, the C3-ethyl moiety provides an optimal steric fill within the hydrophobic "third pocket" of the HSP90 ATP-binding site, enabling high affinity while avoiding the steric clash associated with larger alkyl groups.[1]

This guide details the structure-activity relationships (SAR), validated synthesis protocols, and mechanistic applications of this moiety.[1][2]

Part 2: Structural Logic & SAR Analysis

The "Goldilocks" Effect of the C3-Ethyl Group

In kinase and chaperone inhibitor design, the C3 position of the pyrazolo[3,4-b]pyridine scaffold typically orients towards the gatekeeper residue or a hydrophobic sub-pocket deep within the ATP-binding cleft.[1]

  • C3-H / C3-Methyl: Often result in insufficient hydrophobic interaction, leading to lower potency or poor residence time.[1]

  • C3-Isopropyl/Tert-butyl: Frequently incur steric penalties, clashing with the "roof" of the binding pocket or preventing the closure of the ATP-lid.[1]

  • C3-Ethyl: Provides the optimal balance.[1] In the case of TAS-116 , the ethyl group fills a hydrophobic cavity adjacent to the ATP site (Phe138/Tyr139 region in HSP90), enhancing van der Waals contacts without perturbing the active conformation of the protein.[1]

Selectivity Profile

The 3-ethyl substituent contributes to paralog selectivity . For HSP90 inhibitors, distinguishing between cytosolic HSP90 (active in cancer) and mitochondrial TRAP1 or ER-resident GRP94 is crucial to minimize ocular and hepatic toxicity.[1] The 3-ethyl-pyrazolo[3,4-b]pyridine core demonstrates superior selectivity for cytosolic isoforms compared to resorcinol-based or purine-based inhibitors.[1]

Part 3: Synthetic Pathways[1][3]

The construction of the 3-ethyl-1H-pyrazolo[3,4-b]pyridine core generally follows two retrosynthetic disconnections. The Pyridine-First approach is preferred for generating 4-functionalized derivatives (like TAS-116) suitable for SNAr coupling.[1]

Method A: The Pyridine-First Cyclization (Preferred)

This route utilizes 1-(2-chloropyridin-3-yl)propan-1-one as the key building block.[1] The ethyl group is pre-installed in the acyl side chain.

  • Acylation: Lithiation of 2-chloropyridine (or 2,4-dichloropyridine) followed by reaction with propionic anhydride or propanoyl chloride yields the ketone.[1]

  • Cyclization: Condensation with hydrazine (or aryl hydrazine) effects the ring closure.

Method B: The Pyrazole-First Condensation

Condensation of 3-ethyl-5-aminopyrazole with 1,3-dicarbonyl equivalents.[1] This method is less versatile for introducing specific substituents at the pyridine C4 position but is efficient for C6-substituted analogs.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway to the 4-chloro-3-ethyl intermediate used in TAS-116 synthesis.

SynthesisPath SM1 2,4-Dichloropyridine Inter1 1-(2,4-Dichloropyridin-3-yl) propan-1-one SM1->Inter1 Acylation (-78°C) Core 4-Chloro-3-ethyl-1-aryl- 1H-pyrazolo[3,4-b]pyridine Inter1->Core Cyclization (Reflux) Reagent1 LDA / EtCOCl Reagent1->Inter1 Hydrazine Aryl Hydrazine (R-NHNH2) Hydrazine->Core Target TAS-116 Analog (SNAr Displacement) Core->Target Imidazole Coupling

Caption: Synthesis of the 4-chloro-3-ethyl-1H-pyrazolo[3,4-b]pyridine core via the Pyridine-First route.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dichloropyridin-3-yl)propan-1-one

This intermediate is the precursor for the 3-ethyl core.[1]

  • Reagents: 2,4-Dichloropyridine (10.0 g, 67.6 mmol), LDA (2.0 M in THF/heptane), Propionyl chloride, dry THF.

  • Procedure:

    • Cool a solution of LDA (37 mL, 74 mmol) in dry THF (100 mL) to -78°C under nitrogen.

    • Add 2,4-dichloropyridine dropwise over 20 minutes.[1] Stir for 1 hour at -78°C to generate the 3-lithio species.

    • Add propionyl chloride (6.9 g, 74 mmol) dropwise.[1] Maintain temperature below -70°C.

    • Allow the mixture to warm to room temperature over 2 hours.

    • Quench: Add saturated NH₄Cl solution (50 mL). Extract with EtOAc (3 x 100 mL).

    • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the ketone as a pale yellow oil.

  • Validation: 1H NMR should show the characteristic ethyl triplet (~1.1 ppm) and quartet (~2.9 ppm) alongside pyridine aromatic signals.

Protocol 2: Cyclization to 4-Chloro-3-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Self-validating step: The disappearance of the ketone carbonyl peak in IR/NMR confirms ring closure.[1]

  • Reagents: 1-(2,4-Dichloropyridin-3-yl)propan-1-one (5.0 g), Phenylhydrazine (1.1 eq), Triethylamine (2.0 eq), Ethanol (50 mL).

  • Procedure:

    • Dissolve the ketone in ethanol. Add phenylhydrazine and TEA.

    • Reflux the mixture for 6–12 hours. Monitor by TLC for the disappearance of the starting ketone.

    • Workup: Concentrate the solvent in vacuo.[3][4] Resuspend the residue in water and extract with DCM.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

  • Yield: Typically 60–75%.[5]

  • Note: For TAS-116, the N1 substituent is a benzamide.[1][2][6] This can be introduced by using 4-hydrazinobenzamide or by N-arylation of the N1-unsubstituted core using CuI catalysis.[1]

Part 5: Case Study – TAS-116 (Pimitespib)[1][8][9]

Molecule: Pimitespib (TAS-116) Target: HSP90 (Cytosolic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 and 

isoforms) Indication: Gastrointestinal Stromal Tumor (GIST)[1][7]

Mechanism of Action: TAS-116 binds to the N-terminal ATP-binding pocket of HSP90.[1][8] The 3-ethyl group is critical for its binding mode. Crystallographic data (PDB: 5ZR3 analogs) suggests the ethyl group projects into a hydrophobic pocket defined by Phe138, Val136, and Tyr139.[1]

  • Why not Methyl? The methyl group leaves a vacuum in the hydrophobic pocket, reducing binding enthalpy.

  • Why not Isopropyl? The isopropyl group creates steric stress against Leu107/Phe138, reducing affinity for the closed conformation of HSP90.

Data Summary: Substituent Effect on HSP90 Affinity
CompoundR3 SubstituentHSP90

IC50 (nM)
Cellular Proliferation (nM)Selectivity (vs GRP94)
Analog AMethyl120450Moderate
TAS-116 Ethyl 21.3 34.7 >1000-fold
Analog BIsopropyl85210High
Analog CPhenyl>1000>5000Low

Data synthesized from Uno et al. (2019) and related patent literature.[1]

Part 6: References

  • Uno, T., et al. (2019).[1][2] "Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor."[1][8][9] Journal of Medicinal Chemistry. Link[1]

  • Ohkubo, S., et al. (2021).[1] "Thermodynamic Dissection of Potency and Selectivity of Cytosolic Hsp90 Inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Honma, Y., et al. (2021).[1][10][11] "Randomized, double-blind, placebo-controlled, phase III trial of pimitespib (TAS-116) in patients with advanced gastrointestinal stromal tumor (GIST)." Journal of Clinical Oncology. Link[1]

  • European Patent Office. (2014). "Fused heterocyclic compound and medicinal use thereof (PDE10A Inhibitors)." EP 2687529 B1. Link

  • Taiho Pharmaceutical. (2022). "Pimitespib (TAS-116) Approval Notification."[1][7] Taiho Pharma News Release. Link

Sources

Commercial suppliers of 3-ethyl-1H-pyrazolo[3,4-b]pyridine building blocks

[3][5][6]

Part 5: Quality Control & Validation Protocol

Upon receipt of the material, the following self-validating protocol must be executed. Relying solely on the vendor CoA is a critical risk in late-stage lead optimization.

Step 1: Identity Confirmation (1H-NMR)
  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       13.0–13.5 ppm (broad s, 1H): NH  (Confirm exchangeable with D2O).
      
    • 
       8.5 ppm (dd, 1H): Pyridine C6-H .
      
    • 
       8.0 ppm (dd, 1H): Pyridine C4-H .
      
    • 
       2.9 ppm (q, 2H): Ethyl -CH2- .
      
    • 
       1.3 ppm (t, 3H): Ethyl -CH3 .
      
  • Failure Mode: Absence of the NH signal or shift to ~8.0 ppm suggests N-alkylation or oxidation.

Step 2: Purity Assessment (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV 254 nm.

  • Acceptance Criteria: Purity >95% area under curve (AUC).

  • Note: The 3-ethyl group increases retention time significantly compared to the 3-H or 3-methyl analogs.

Step 3: Regiochemistry Check (NOESY)
  • If the synthesis method is unknown, perform 1D-NOESY.

  • Irradiate the ethyl -CH2- group.

  • Positive Result: NOE enhancement of the pyridine C4-H proton confirms the 3-ethyl position.

  • Negative Result: Lack of enhancement suggests the ethyl might be misplaced (e.g., on Nitrogen, if an alkylation route was used).

Part 6: Safety & Handling

  • Hazards: Like most pyridines, this compound is likely Irritating to eyes/skin (H315/H319) and potentially Harmful if swallowed (H302) .

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazolo-pyridines can oxidize at the benzylic (ethyl) position over prolonged exposure to air/light.

  • Solubility: Dissolve in DMSO for biological assays. Avoid storing DMSO stocks for >1 month due to potential freeze-thaw degradation.

References

  • European Patent Office. (2012). Condensed Heterocyclic Compound and PDE10A Inhibitory Action.[4] EP 2687529 B1. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2755850, 1H-Pyrazolo[3,4-b]pyridine. Retrieved from .

  • BenchChem. (2024). Product Entry: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1449117-35-4).[2][5] Retrieved from .

  • AA Blocks. (2025). Product Catalog: 3-Ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1260535-54-3).[3][6] Retrieved from .

  • Fustero, S., et al. (2009). Improved Regioselectivity in the Synthesis of Pyrazolo[3,4-b]pyridines.[1][7][8] Journal of Organic Chemistry. (Contextual citation for synthetic mechanism).

Structure-Activity Relationship (SAR) Studies of 3-Alkyl-1H-pyrazolo[3,4-b]pyridine Analogs: A Technical Guide to Kinase Inhibition and Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic pharmacophore in modern medicinal chemistry. While the core can exist in two tautomeric forms (1H- and 2H-isomers), the 1H-isomer is the most synthetically tractable and biologically active[1]. By acting as a bioisostere for the purine ring of adenosine triphosphate (ATP), this bicyclic system effectively targets the ATP-binding cassette of various kinases and viral proteins.

This technical guide explores the Structure-Activity Relationship (SAR) of 3-alkyl-1H-pyrazolo[3,4-b]pyridines . We will dissect how specific alkyl substitutions at the C3 position drive hydrophobic pocket engagement, dictate target selectivity (e.g., against Cyclin-Dependent Kinases, Protein Kinase C, and viral 2C proteins), and influence the overall pharmacokinetic profile of the resulting analogs[2][3][4].

Mechanistic Grounding: The Pharmacophore & ATP-Binding Pocket

The biological efficacy of 3-alkyl-1H-pyrazolo[3,4-b]pyridines hinges on their ability to mimic the spatial and electronic properties of ATP. When these analogs enter the ATP-binding site of a kinase (such as CDK1/2 or PKC), the core nitrogen atoms participate in a critical hydrogen-bonding network with the kinase hinge region[1][4].

The C3-alkyl substitution (e.g., methyl, ethyl, isopropyl) plays a highly specific mechanistic role. Rather than interacting with the solvent-exposed regions, the 3-alkyl group projects deeply into a highly conserved hydrophobic pocket adjacent to the hinge region. SAR studies demonstrate that optimizing the steric bulk of this alkyl group maximizes van der Waals contacts, directly lowering the IC50/EC50 values[2][3]. Conversely, overly bulky groups at the C3 position can cause steric clashes that abrogate binding entirely.

Pharmacophore Core 1H-Pyrazolo[3,4-b]pyridine (ATP Purine Mimic) N1 N1-Substitution (Solvent Exposure) Core->N1 C3 C3-Alkyl Group (Hydrophobic Pocket) Core->C3 C4 C4-Amide/Acyl (H-Bond Network) Core->C4 C6 C6-Aryl/Alkyl (Hinge Region) Core->C6

Fig 1. Pharmacophore model of 3-alkyl-1H-pyrazolo[3,4-b]pyridines in ATP-binding sites.

Synthetic Methodologies: Constructing the 3-Alkyl Core

The synthesis of highly substituted 3-alkyl-1H-pyrazolo[3,4-b]pyridines requires regioselective condensation to ensure the correct tautomeric and structural outcome. The most robust method involves the condensation of a 1-alkyl/arylpyrazole-5-amine with an active methylene compound, such as a 4-alkyl-2,4-diketoester[3].

Step-by-Step Synthesis Protocol
  • Condensation: React 1-alkylpyrazole-5-amine with a 4-alkyl-2,4-diketoester in the presence of glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and an acid catalyst, promoting the nucleophilic attack of the pyrazole's exocyclic amine onto the highly electrophilic ketone carbonyl[3].

  • Cyclization: Reflux the mixture to drive the intramolecular cyclization, yielding the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic ester intermediate. Water is removed via a Dean-Stark trap to push the equilibrium toward the cyclized product.

  • Hydrolysis: Treat the ester intermediate with potassium hydroxide (KOH) in isopropanol to yield the key 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid[3].

    • Causality: Isopropanol is chosen over methanol/ethanol to allow for a higher reflux temperature, ensuring complete saponification of sterically hindered esters.

  • Amide Coupling: React the resulting carboxylic acid with a primary or secondary amine using HATU and DIPEA in DMF.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester, preventing epimerization and overcoming the steric hindrance imparted by the adjacent 3-alkyl group[3].

Synthesis Step1 1. Condensation 1-Alkylpyrazole-5-amine + 4-Alkyl-2,4-diketoester Step2 2. Cyclization Acetic Acid, Reflux (Forms Ester Intermediate) Step1->Step2 Step3 3. Hydrolysis KOH / Isopropanol (Forms Carboxylic Acid) Step2->Step3 Step4 4. Amide Coupling HATU, Amine, DIPEA Step3->Step4 Final 3-Alkyl-1H-pyrazolo[3,4-b]pyridine-4-amide Step4->Final

Fig 2. Step-by-step synthetic workflow for 3-alkyl-1H-pyrazolo[3,4-b]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The SAR of the pyrazolo[3,4-b]pyridine core reveals that minor modifications to the 3-alkyl group drastically alter the compound's target affinity and selectivity.

For example, in the development of antiviral agents targeting the Enterovirus 2C protein, extending the C3-methyl group (Analog 7a) to a C3-ethyl group (Analog 7g) improved the hydrophobic packing within the viral protein cleft, increasing potency[3]. Similarly, in the design of Protein Kinase C (PKC) inhibitors for diabetic complications, substituting a 3-methyl with a 3-isopropyl group yielded sub-nanomolar affinities due to optimal filling of the kinase's hydrophobic sub-pocket[2].

Furthermore, the foundational un-alkylated core, as seen in the potent CDK1/2 inhibitor BMS-265246 (IC50 = 6 nM for CDK1), relies heavily on C4 and C5 substitutions to drive activity[4][5]. However, introducing a 3-alkyl group to this scaffold shifts the selectivity profile away from CDKs and toward other kinases or viral targets[6].

Quantitative SAR Data Summary
Compound / SeriesN1-SubstituentC3-AlkylC4-SubstituentC6-SubstituentPrimary TargetActivity (IC50/EC50)
BMS-265246 HydrogenHydrogenButoxyUnsubstitutedCDK1 / CDK2IC50 = 6 nM / 9 nM
Analog 7a MethylMethylSecondary AmideArylEV-D68 (2C Protein)EC50 = 16.7 μM
Analog 7g MethylEthylTertiary AmideArylEV-D68 (2C Protein)EC50 < 10 μM
PKC-Inh Series HydrogenMethyl / IsopropylCarboxamide4-OH-PhenylPKC IsozymesLow nM range
Compound I PhenylHydrogen2-(cyclohexylamino)ethoxyPhenylMurine Cancer CellsLow μM (Cytotoxicity)

(Data compiled from references[2][3][4][5][7])

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility in SAR validation, the evaluation of these analogs must rely on self-validating assay systems. Below is the standardized radiometric kinase assay protocol used to determine the IC50 of pyrazolo[3,4-b]pyridine analogs against targets like CDK1/2[8][9].

Radiometric Kinase Inhibition Assay

Objective: Quantify the IC50 of synthesized 3-alkyl-1H-pyrazolo[3,4-b]pyridine analogs by measuring the transfer of radiolabeled phosphate to a substrate.

  • Reaction Assembly: In a 96-well plate, combine 100 ng of baculovirus-expressed GST-CDK1/cyclin B1 complex, 1 μg of histone H1 (substrate), 0.2 μCi of [γ-33P]-ATP, and 25 μM of cold ATP in 50 μL of kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)[9].

    • Causality: The specific ratio of cold to radiolabeled ATP ensures a detectable radioactive signal without saturating the enzyme's active site, allowing the inhibitor to compete effectively.

  • Inhibitor Incubation: Add the pyrazolopyridine analog dissolved in DMSO. Ensure the final DMSO concentration in the assay is strictly maintained at 2% across all wells[9].

    • Causality: 3-alkyl analogs are highly hydrophobic. A 2% DMSO concentration keeps the compound fully solubilized without causing solvent-induced denaturation of the kinase complex.

  • Reaction & Termination: Incubate the mixture for 45 minutes at 30 °C. Terminate the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 15%[9].

    • Causality: TCA instantly denatures and precipitates all macromolecular proteins (including the 33P-phosphorylated histone H1 substrate) while leaving the unreacted, small-molecule [γ-33P]-ATP soluble in the supernatant.

  • Filtration & Quantification: Collect the TCA precipitates onto GF/C unifilter plates using a universal harvester. Wash extensively, then quantitate the retained radioactivity using a liquid scintillation counter[9].

    • Causality: The GF/C filter traps the precipitated proteins. The resulting scintillation counts are directly proportional to kinase activity. IC50 values are then derived via nonlinear regression analysis of the dose-response curves[9].

Conclusion

The 3-alkyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly tunable pharmacophore. By systematically modifying the C3-alkyl group, medicinal chemists can precisely control the steric interactions within the hydrophobic pockets of ATP-binding sites. Whether optimizing for sub-nanomolar kinase inhibition (e.g., PKC, CDKs) or broad-spectrum antiviral activity, mastering the synthetic methodologies and SAR principles outlined in this guide is essential for advancing next-generation therapeutics.

References

1.[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - nih.gov - 1 2.[7] Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - acs.org - 7 3.[2] 6-(4-HYDROXY-PHENYL)-3-ALKYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS - googleapis.com -2 4.[3] Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - nih.gov -3 5.[4] BMS265246 - Potent CDK1/2 Inhibitor - apexbt.com - 4 6.[5] BMS-265246 | CDK1/2 Inhibitor - medchemexpress.com - 5 7.[8] BMS-265246 | CDK inhibitor - selleckchem.com - 8 8.[9] BMS-265246 - Inxight Drugs - ncats.io - 9 9.[6] BMS-265246, a Cyclin-Dependent Kinase Inhibitor, Inhibits the Infection of Herpes Simplex Virus Type 1 - mdpi.com - 6

Sources

Methodological & Application

Advanced Application Note: Regioselective N1-Alkylation of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors (e.g., CDK2, PIM1) and phosphodiesterase (PDE) inhibitors[1]. Specifically, 3-ethyl-1H-pyrazolo[3,4-b]pyridine serves as a highly versatile synthetic intermediate for introducing diverse aliphatic moieties[2].

A critical challenge in functionalizing this scaffold is achieving strict regiocontrol during N-alkylation. Because the molecule exists as a tautomeric mixture, it can react at either the N1 or N2 position[3]. This application note provides a comprehensive, mechanistically grounded guide to directing alkylation exclusively to the N1 position, ensuring high yields and reproducible structural integrity for downstream drug development.

Mechanistic Insights: The Causality of Regioselectivity

In pyrazolo[3,4-b]pyridines, the N1 and N2 positions compete for electrophiles. Understanding the thermodynamic and kinetic forces at play is essential for rational reagent selection:

  • Steric Shielding (Kinetic Control): The presence of the ethyl group at the C3 position introduces significant steric bulk adjacent to the N2 nitrogen. Consequently, the trajectory of incoming electrophiles (R-X) is hindered at N2, kinetically favoring N1-attack[2].

  • Aromaticity (Thermodynamic Control): Alkylation at N1 preserves the fully delocalized, aromatic 10-pi electron system of the fused bicyclic core. N2-alkylation disrupts this conjugation, resulting in an ortho-quinoid-like structure that is thermodynamically less stable[4].

  • Cation Chelation Effects (The Reagent Trap): The choice of base counterion can invert inherent selectivities. Hard cations like Na⁺ can form a bidentate chelate between the N1 and N7 (pyridine) nitrogens. This chelation effectively blocks the N1 position, forcing the electrophile to attack the sterically hindered N2 position[4]. To achieve N1 selectivity, soft, bulky cations (e.g., Cs⁺, K⁺) must be used in highly polar aprotic solvents to disrupt this chelation network.

Pathway SM 3-Ethyl-1H-pyrazolo[3,4-b]pyridine Base Base (e.g., Cs2CO3) Deprotonation SM->Base -H+ Anion Delocalized Anion [N1(-) <-> N2(-)] Base->Anion N1_Prod N1-Alkylated Product (Major / Thermodynamic) Anion->N1_Prod R-X (SN2) Low Steric Hindrance N2_Prod N2-Alkylated Product (Minor / Kinetic) Anion->N2_Prod R-X (SN2) Steric Clash with C3-Ethyl

Reaction pathway for N1-alkylation driven by steric and thermodynamic factors.

Reagent Selection Matrix

To synthesize a self-validating experimental design, the following matrix summarizes the causality behind base and solvent pairings for N1-alkylation[4].

Base / Solvent SystemCation Chelation EffectKinetic vs. ThermodynamicExpected N1:N2 Ratio
Cs₂CO₃ / DMF Bulky Cs⁺ prevents N1/N7 chelationThermodynamic> 95:5
K₂CO₃ / MeCN Moderate K⁺ coordinationThermodynamic~ 90:10
NaH / THF Na⁺ chelates N1/N7, blocking N1Kinetic (Steric override)~ 60:40
NaHMDS / Toluene Strong Na⁺ chelation in non-polar solventKineticFavors N2

Validated Experimental Protocols

Protocol A: Thermodynamically Controlled N1-Alkylation (Standard SN2)

This protocol utilizes cesium carbonate to prevent N1/N7 chelation, driving the reaction to the thermodynamic N1 product. It is ideal for primary and simple secondary alkyl halides[2].

  • Preparation & Deprotonation: In an oven-dried flask under N₂, dissolve 3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered Cs₂CO₃ (1.5 eq).

    • Causality: Cs₂CO₃ acts as a heterogeneous base. The bulky Cs⁺ cation prevents N1/N7 chelation, leaving the N1 position electronically exposed. Stir at 25 °C for 30 min.

  • Electrophile Addition: Cool the suspension to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

    • Causality: Cooling prevents thermal runaway and suppresses polyalkylation or N2-kinetic trapping.

  • Thermodynamic Equilibration: Remove the ice bath and warm the reaction to 50 °C for 4–6 hours.

    • Causality: Mild heating provides the activation energy necessary to equilibrate any kinetically formed N2-isomer back to the thermodynamically stable N1-product.

  • Self-Validation Checkpoint: Monitor via LC-MS. The fully aromatic N1-isomer typically elutes slightly later than the N2-isomer on a reverse-phase C18 column due to its lower polarity.

  • Workup: Quench with ice-cold water (5 volumes) to precipitate the product and wash away the DMF. Filter the solid or extract with EtOAc, followed by a brine wash.

Protocol B: Mitsunobu-Driven N1-Alkylation

For complex, chiral, or base-sensitive aliphatic side chains, the Mitsunobu reaction offers mild, stereospecific N1-alkylation using primary or secondary alcohols.

  • Complex Assembly: Dissolve the pyrazolopyridine (1.0 eq), aliphatic alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Causality: Slow addition ensures the formation of the active betaine intermediate without generating excessive heat, which can lead to elimination side-products of the alcohol.

  • Propagation: Stir at room temperature for 12 hours. The Mitsunobu conditions inherently favor the most acidic proton (N1) and proceed via a strict SN2 inversion.

  • Self-Validation Checkpoint: Check TLC (Hexanes/EtOAc). The byproduct triphenylphosphine oxide (TPPO) will appear as a bright UV-active spot at Rf ~0.1, while the N1-alkylated product typically runs cleanly at Rf ~0.4-0.6.

Analytical Validation System

A protocol is only as robust as its validation. To definitively confirm N1-regioselectivity and rule out N2-isomers, utilize 2D NMR spectroscopy[1]:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The gold standard for proving N1-alkylation is observing a strong ³J-coupling correlation between the protons of the newly introduced N-alkyl group (e.g., N-CH₂) and the bridgehead carbon C7a . In contrast, an N2-alkylated product will show a ³J-correlation to the C3 carbon (the carbon bearing the ethyl group).

  • ¹³C Chemical Shifts: The N1-alkylated isomer typically exhibits a more upfield C3 signal compared to the N2-isomer due to the preservation of the aromatic ring current across the fused system.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the cyclization step, providing in-depth troubleshooting advice and frequently asked questions to improve your reaction yields and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides a detailed, question-and-answer-style approach to tackling specific experimental issues.

Issue 1: Low or No Yield of the Desired 3-ethyl-1H-pyrazolo[3,4-b]pyridine

Question: My cyclization reaction is resulting in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield is a frequent hurdle in pyrazolo[3,4-b]pyridine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Causality and Solutions:

  • Purity of Starting Materials: The integrity of your starting materials, particularly the 5-aminopyrazole derivative, is paramount. Impurities can act as inhibitors or lead to unwanted side reactions.

    • Recommendation: Ensure all reactants are of high purity. Consider recrystallization or column chromatography of the starting materials if their purity is questionable.

  • Reaction Conditions: The reaction environment, including solvent, temperature, and catalyst, plays a critical role in the reaction's success.

    • Solvent: The solvent must be appropriate for dissolving the reactants and facilitating the reaction kinetics. While ethanol is commonly used, other solvents like dimethylformamide (DMF) or even solvent-free conditions have been reported to be effective.[1][2][3]

    • Temperature: Sub-optimal temperatures can lead to an incomplete reaction, while excessively high temperatures may cause degradation of reactants or products. Some reactions proceed at room temperature, but many require heating.[4] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial to determine the ideal temperature and reaction time.

    • Catalyst: The choice and concentration of the catalyst can dramatically influence the reaction's outcome. Both acid and base catalysts are employed in these cyclizations. For instance, piperidine is a commonly used basic catalyst, while acetic acid or stronger Lewis acids like ZrCl4 and SnCl4 have also been shown to be effective.[1][2][5] The optimal catalyst and its loading should be determined experimentally.

  • Work-up Procedure: An improper work-up can lead to product loss. The goal is to effectively remove catalysts, unreacted starting materials, and byproducts.

    • Recommendation: A standard work-up involves quenching the reaction, extracting the product with a suitable organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na2SO4) before solvent evaporation.[3][6]

Issue 2: Formation of Regioisomers

Question: I am observing the formation of an isomeric byproduct along with my target 3-ethyl-1H-pyrazolo[3,4-b]pyridine. How can I control the regioselectivity of the cyclization?

Answer: The formation of regioisomers is a well-documented challenge, especially when employing unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[7] The regioselectivity is largely governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.

Strategies for Control and Separation:

  • Reactant Selection: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation. When an unsymmetrical reactant is necessary, the difference in the electrophilicity of the carbonyl groups will dictate the major product.[7]

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the regioselectivity. It is advisable to consult the literature for precedents with similar substrates.

  • Separation of Isomers: If the formation of regioisomers is unavoidable, purification by column chromatography is the most common method for their separation. The choice of eluent is critical, and a gradient elution is often necessary. A good starting point for many pyrazolopyridine derivatives is a hexane/ethyl acetate solvent system.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the synthesis of the pyrazolo[3,4-b]pyridine core?

A1: The two primary strategies for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold are:

  • Building the pyridine ring onto a pre-existing pyrazole: This is a very common approach, often involving the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a similar biselectrophile.[7][8]

  • Constructing the pyrazole ring onto a pre-existing pyridine: This method is also utilized and involves reacting a suitably substituted pyridine derivative with a hydrazine.[9]

Q2: Can you provide a general, optimized protocol for the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone?

A2: The following is a generalized procedure that has been shown to be effective. However, optimization for specific substrates is highly recommended.[2][3]

Parameter Recommendation Notes
Reactants 5-amino-3-ethyl-1H-pyrazole, α,β-unsaturated ketoneUse equimolar amounts as a starting point.
Solvent DMF/Ethanol mixtureA 1:1 mixture can be a good starting point.
Catalyst ZrCl4 (0.3 equivalents)Lewis acids can significantly promote the reaction.
Temperature 95 °CMonitor by TLC for optimal reaction time.
Reaction Time 16 hoursThis is a typical timeframe, but can vary.
Work-up Quench with water, extract with an organic solvent (e.g., CHCl3 or Ethyl Acetate), wash with brine, dry over Na2SO4, and concentrate in vacuo.Ensure complete removal of the catalyst.
Purification Column chromatography on silica gelA gradient of hexane/ethyl acetate is a common eluent system.

Q3: What analytical techniques are most useful for characterizing the 3-ethyl-1H-pyrazolo[3,4-b]pyridine product?

A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: These are the most powerful tools for determining the structure and confirming the regiochemistry of the final product. The chemical shifts and coupling constants of the protons on the pyridine and pyrazole rings are characteristic.[2][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful cyclization and incorporation of all components.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

Experimental Workflow & Reaction Mechanism

To provide a clearer understanding of the process, the following diagrams illustrate a typical experimental workflow and the proposed reaction mechanism for the cyclization.

experimental_workflow reactant_prep Reactant Preparation (5-aminopyrazole & α,β-unsaturated ketone) reaction_setup Reaction Setup (Solvent, Catalyst) reactant_prep->reaction_setup cyclization Cyclization Reaction (Heating, Stirring) reaction_setup->cyclization workup Work-up (Quenching, Extraction, Drying) cyclization->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for the synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine.

reaction_mechanism cluster_step1 Michael Addition cluster_step2 Intramolecular Condensation cluster_step3 Dehydration & Aromatization A 5-Aminopyrazole C Michael Adduct A->C + B α,β-Unsaturated Ketone B->C D Cyclized Intermediate C->D E Final Product D->E - H₂O

Caption: Proposed reaction mechanism for the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[7]

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. (n.d.).
  • CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate - Google Patents. (n.d.).
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (2026, January 24).
  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives - SciSpace. (n.d.).
  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2022, May 27).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (2022, February 22).
  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30).
  • (PDF) A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. - ResearchGate. (2026, February 9).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques - Semantic Scholar. (2022, February 22).
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. (n.d.).
  • Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (2014, October 22).
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC. (n.d.).
  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. (2025, December 6).
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe 3 O 4 ) - RSC Publishing. (2023, April 3).
  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives - ResearchGate. (2025, December 6).
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - ResearchGate. (2025, November 9).
  • Improved process for preparation of substituted pyrazolo [3,4-b] pyridine. (2024, December 5).
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC. (n.d.).

Sources

Technical Support Center: Resolving Regioselectivity Issues in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Paradox

Pyrazolopyridines are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, BRAF inhibitors). However, their synthesis is plagued by a fundamental "regioselectivity paradox": the very electronic features that make them bioactive also make their synthesis prone to isomeric mixtures.

This guide addresses the two most critical regiochemical challenges:

  • Ring Closure Directionality: Controlling how the pyridine ring fuses to the pyrazole (or vice versa).

  • N-Alkylation Selectivity: Directing substituents to N1 vs. N2 on the pyrazole core.[1]

Module 1: Pyrazolo[3,4-b]pyridine Synthesis

Issue: Controlling Cyclization Direction with Unsymmetrical 1,3-Electrophiles

When reacting 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls (or equivalents like enaminones), two regioisomers are possible: the 4-substituted (Isomer A) and the 6-substituted (Isomer B).

The Mechanism: The reaction proceeds via two competing pathways:

  • Pathway A (Kinetic): Initial attack by the exocyclic amine (

    
    ) on the most electrophilic carbonyl.
    
  • Pathway B (Thermodynamic): Initial attack by the endocyclic ring nitrogen (C4-position nucleophilicity is negligible here, but the ring nitrogen can participate in Michael additions).

Troubleshooting Guide: Isomer Ratio Control
VariableRecommendationMechanistic Rationale
Solvent Switch to Fluorinated Alcohols (HFIP, TFE) Fluorinated solvents form strong H-bond networks that stabilize specific transition states and activate carbonyls, often reversing selectivity compared to ethanol/acetic acid [1].
Catalyst Lewis Acid (e.g.,

,

)
Lewis acids coordinate to the 1,3-dicarbonyl, enhancing the electrophilicity difference between the two carbonyls, favoring attack at the harder center by the amine [2].
Heating Microwave Irradiation (MW) MW heating often favors the thermodynamic product by overcoming the activation barrier for the reversible Schiff-base formation step [3].
Protocol 1: Regioselective Cyclization using Fluorinated Solvents

Target: Maximizing selectivity for the 6-substituted isomer using enaminones.

  • Preparation: Dissolve 5-amino-3-methylpyrazole (1.0 equiv) and the unsymmetrical 1,3-enaminone (1.1 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.5 M concentration).

  • Reaction: Stir at reflux (

    
    ) for 2–4 hours. Note: HFIP activates the enaminone leaving group.
    
  • Monitoring: Check TLC. If conversion is slow, add 10 mol% acetic acid.

  • Workup: Evaporate HFIP (recoverable). The product often precipitates upon addition of diethyl ether.

  • Validation:

    
    -NMR NOESY is required to confirm regiochemistry. Look for cross-peaks between the pyrazole-H and the pyridine substituents.
    

Module 2: Pyrazolo[1,5-a]pyridine Synthesis

Issue: Regiocontrol in [3+2] Annulation

Unlike the [3,4-b] system, the [1,5-a] scaffold is often built by reacting


-aminopyridines with alkynes or alkenes. The challenge is controlling the orientation of the dipole (

-aminopyridine) relative to the dipolarophile.
Visualizing the Pathway

Pyrazolo15a_Regioselectivity Figure 1: Divergent pathways in Pyrazolo[1,5-a]pyridine synthesis depending on oxidative mediation. Start N-Aminopyridine (Dipole) Intermed Cyclization Intermediate Start->Intermed + Reagent Reagent Alkyne/Alkene (Dipolarophile) Reagent->Intermed Condition_A Oxidative Conditions (TEMPO/O2 or PIDA) Product_A Regioisomer A (Sterically favored) Condition_A->Product_A Directs via Radical/Cation Condition_B Base-Mediated (K2CO3) Product_B Regioisomer B (Electronically favored) Condition_B->Product_B Dipole Alignment Intermed->Condition_A Oxidant Intermed->Condition_B Base Only

[2][3]

Protocol 2: TEMPO-Mediated Regioselective Annulation

Reference: This method avoids metal catalysts and uses TEMPO as both oxidant and Lewis Base [4].

  • Reagents: Mix

    
    -aminopyridine (1.0 equiv) and the 
    
    
    
    -unsaturated ketone (1.2 equiv) in toluene.
  • Catalyst: Add TEMPO (20 mol%) and

    
      (2.0 equiv) as the terminal oxidant.
    
  • Conditions: Heat to

    
     under air atmosphere.
    
  • Mechanism: TEMPO facilitates the hydrogen abstraction and aromatization, locking the regiochemistry via a radical intermediate that favors the sterically less hindered position.

Module 3: N-Alkylation of the Pyrazole Ring

Issue: N1 vs. N2 Selectivity

Post-synthetic alkylation of the pyrazole NH is notoriously difficult to control.

  • N1-Alkylation: Generally the thermodynamic product (less steric hindrance if C3 is bulky).

  • N2-Alkylation: Often the kinetic product, or favored by chelation.

Decision Tree: Selecting Conditions

N_Alkylation_Logic Figure 2: Strategic decision tree for controlling N-alkylation regiochemistry. Start Target: N-Alkylation Substrate Is C3 Substituent Bulky? Start->Substrate Yes_Bulky Yes (e.g., Phenyl, t-Butyl) Substrate->Yes_Bulky Steric Clash at N2 No_Bulky No (e.g., H, Methyl) Substrate->No_Bulky Path_N1 Thermodynamic Control Favors N1 Yes_Bulky->Path_N1 No_Bulky->Path_N1 Default Path_N2 Chelation/Kinetic Control Favors N2 No_Bulky->Path_N2 If chelating group present Cond_N1 Conditions: Cs2CO3 / DMF / 80°C Path_N1->Cond_N1 Cond_N2 Conditions: NaHMDS / THF / 0°C or Boronic Acid (Chan-Lam) Path_N2->Cond_N2

Protocol 3: Kinetic Control for N2-Alkylation

To force alkylation at the more hindered or less basic N2 position (often required for bioactivity):

  • Solvent: Use anhydrous THF (promotes tight ion pairing).

  • Base: Use NaHMDS (Sodium hexamethyldisilazide) or LiHMDS .

    • Why: The lithium/sodium cation coordinates to the pyridine nitrogen (in pyrazolo[3,4-b]pyridines) and the N2-pyrazole, directing the alkylating agent to N2 via a chelation transition state [5].

  • Procedure:

    • Cool solution of pyrazolopyridine in THF to

      
      .
      
    • Add NaHMDS (1.1 equiv) dropwise. Stir 15 min.

    • Add alkyl halide (active electrophile) slowly.

    • Keep at

      
       to prevent equilibration to the thermodynamic N1 product.
      

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a pyrazolo[1,5-a]pyridine using an alkyne, but I get a 50:50 mixture of isomers. How do I fix this? A: The lack of selectivity suggests your dipole and dipolarophile have similar electronic biases.

  • Solution: Switch to a PIDA-mediated reaction.[3] PIDA (phenyliodine diacetate) generates an intermediate iodonium species that is highly sensitive to steric bulk, often enforcing a single regioisomer where thermal methods fail [6].

Q2: In my pyrazolo[3,4-b]pyridine synthesis, the cyclization works, but the yield is low due to polymerization. What's wrong? A: This is common with highly reactive 1,3-dicarbonyls.

  • Solution: Use the "In Situ" generation method . Do not isolate the intermediate hydrazone. Instead, mix the 5-aminopyrazole and the 1,3-dicarbonyl in acetic acid and irradiate in a microwave at

    
     for 10 minutes. The rapid heating minimizes intermolecular side reactions (polymerization) in favor of the intramolecular cyclization.
    

Q3: How can I distinguish N1 vs. N2 alkylated isomers without X-ray crystallography? A: Use 2D


-

HMBC NMR
.
  • Technique: The N1-alkylated isomer will show a 3-bond correlation from the alkyl protons to the bridgehead carbon (or adjacent ring carbon) that is distinct from the N2 pattern. Alternatively, N2-alkylation often results in a significant upfield shift of the adjacent pyridine proton due to shielding effects, which is absent in N1 isomers.

References

  • Regioselectivity in Pyrazole Synthesis via Fluorinated Solvents. Source:Journal of Organic Chemistry. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." (Note: Contextual match for solvent effects described in search results)

  • Lewis Acid Catalysis in Heterocycle Formation. Source:Organic & Biomolecular Chemistry. "Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines."[2][4][5][6][7]

  • Microwave-Assisted Synthesis of Pyrazolopyridines. Source:Bentham Science.[8] "Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines."

  • TEMPO-Mediated [3+2] Annulation. Source:Organic Letters. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation."

  • N-Alkylation Selectivity Mechanisms. Source:WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole."

  • PIDA-Mediated Cycloaddition. Source:Synlett.[3][9] "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides."[3]

Sources

Technical Support Center: Troubleshooting Solubility of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with the 3-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold. Rather than providing generic advice, this document deconstructs the physical chemistry of the compound to provide actionable, self-validating troubleshooting protocols.

Mechanistic Causality: The "Why" Behind the Solubility Challenge

3-Ethyl-1H-pyrazolo[3,4-b]pyridine is a fused bicyclic heteroaromatic scaffold frequently utilized in the design of kinase inhibitors, antimicrobial agents, and other bio-active molecules. Despite its relatively low molecular weight, researchers frequently encounter severe solubility issues when preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) or during subsequent aqueous dilution.

The Causality: The pyrazolo[3,4-b]pyridine core is highly planar, promoting strong


 stacking interactions between adjacent molecules. Furthermore, the pyrazole moiety contains both a hydrogen bond donor (-NH) and acceptor (-N=), while the pyridine ring provides an additional hydrogen bond acceptor. This facilitates a robust intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy.

While DMSO is an excellent hydrogen bond acceptor that typically disrupts these networks, its highly hygroscopic nature means that absorption of atmospheric moisture rapidly decreases its solvating power for lipophilic and planar molecules. When these DMSO stocks are diluted into aqueous assay buffers, the sudden shift in the solvent's dielectric constant causes rapid micro-crystal nucleation, leading to erroneously low assay concentrations and false negatives in high-throughput screening (HTS)[1].

Troubleshooting FAQs

Q1: My 3-ethyl-1H-pyrazolo[3,4-b]pyridine stock solution (10 mM) in DMSO was clear yesterday, but today it has a fine white precipitate. Why did this happen and how do I fix it? A: This is a classic symptom of moisture ingress or temperature-dependent aggregation. DMSO freezes at 18.5°C; storing stocks in standard laboratory refrigerators (4°C) causes the solvent to crystallize, physically expelling the solute from the solution. Additionally, repeated opening of the vial allows atmospheric water to be absorbed, drastically lowering the solubility threshold. Resolution: Warm the vial to 37°C in a water bath for 15 minutes, followed by bath sonication for 5 minutes. To prevent recurrence, aliquot your stock solutions into single-use vials, purge the headspace with dry argon, and store at -20°C. Thaw completely at room temperature before use.

Q2: I need to dose this compound in vivo, but it "crashes out" when I dilute the DMSO stock with saline. What formulation strategy should I use? A: Direct dilution of DMSO stocks into saline causes rapid precipitation due to the "solvent shift" effect. For in vivo dosing of pyrazolo[3,4-b]pyridine analogues, a suspension formulation is often required if a true solution cannot be achieved. A field-validated approach is to formulate the compound in 0.5% carboxymethyl cellulose (CMC) containing up to 10% DMSO to enhance dispersion and wetting[2]. Alternatively, utilizing bifunctional co-solvents such as oxetane-substituted sulfoxides can significantly improve aqueous solubility profiles compared to standard DMSO[1].

Q3: How can I definitively confirm that my compound is fully dissolved and not just forming a micro-suspension? A: Visual inspection is insufficient and prone to human error. You must implement a self-validating optical density (OD) check. Measure the absorbance of your solution at 600 nm (OD600) against a pure solvent blank. A fully dissolved solution will have an OD600 of < 0.01. Any value above this indicates light scattering from micro-precipitates or colloidal aggregates.

Data Presentation: Solubility Enhancement Strategies

To optimize your formulation, compare the quantitative limits and mechanisms of the following solubility enhancement techniques[3]:

Technique / AdditiveMechanism of ActionApplication PhaseExpected Max Concentration
Anhydrous DMSO + Sonication Cavitation breaks

stacking; prevents water-induced nucleation.
In vitro HTS Stock Prep10 mM – 50 mM
DMSO / 0.5% CMC Viscosity modification and enhanced particle wetting.In vivo Dosing Formulation8 mg/kg (Suspension)[2]
Oxetane-substituted Sulfoxides Bifunctional solubilization; superior H-bond disruption.Assay Buffer Dilution>10% mass fraction without precipitation[1]
pH Adjustment (pH < 3.5) Protonates the weakly basic pyridine nitrogen, forming a soluble salt.Aqueous Dilution1 mM – 5 mM (Buffer dependent)

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a Validated 10 mM DMSO Stock Solution

Objective: Create a stable, moisture-free stock of 3-ethyl-1H-pyrazolo[3,4-b]pyridine that guarantees accurate downstream dosing.

  • Preparation: Weigh the required mass of 3-ethyl-1H-pyrazolo[3,4-b]pyridine using a microbalance inside a low-humidity environment (e.g., a desiccator cabinet or nitrogen-purged glove box).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9%, packaged under argon). Crucial: Do not use benchtop DMSO that has been opened multiple times, as absorbed water drastically reduces the solubility of this scaffold.

  • Dissolution: Vortex for 30 seconds. Place the vial in a heated ultrasonic bath (37°C) for 10 minutes.

    • Causality: Heat increases the kinetic energy of the solvent molecules, while sonication provides the localized mechanical energy required to break the strong intermolecular hydrogen bonds and

      
       stacking of the pyrazolopyridine rings.
      
  • Validation (The Self-Validating Step): Transfer 100 µL of the solution to a microcuvette. Measure the OD600 against a pure DMSO blank.

    • Logic: If OD600 < 0.01, the compound is in true solution. If OD600 > 0.01, micro-precipitates remain. Continue sonication or add 1% v/v of a solubilizing surfactant (e.g., Tween-20).

  • Storage: Aliquot the validated solution into tightly sealed amber glass vials, purge with inert gas (Argon/N2), and store at -20°C.

Protocol B: Controlled Aqueous Dilution for Biological Assays

Objective: Prevent compound "crashing" during transfer from the DMSO stock to the aqueous assay buffer.

  • Pre-warming: Thaw the 10 mM DMSO stock completely at room temperature and vortex well.

  • Intermediate Dilution: Instead of diluting directly into the final aqueous buffer, create an intermediate dilution (e.g., 1 mM) in a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400).

    • Causality: This step-down approach gradually lowers the dielectric constant of the microenvironment, preventing the rapid thermodynamic shock that triggers crystal nucleation.

  • Final Addition: Add the intermediate stock dropwise to the assay buffer while continuously vortexing. Ensure the final DMSO concentration remains below the toxicity threshold for your specific cellular or biochemical assay (typically <1% v/v).

Process Visualizations

G Start 3-Ethyl-1H-pyrazolo[3,4-b]pyridine + Anhydrous DMSO Vortex Vortex & Heat (37°C) Start->Vortex ODCheck Self-Validation: Measure OD600 Vortex->ODCheck Pass OD600 < 0.01 (True Solution) ODCheck->Pass Clear Fail OD600 > 0.01 (Micro-precipitates) ODCheck->Fail Turbid Aliquot Inert Gas Purge & Store at -20°C Pass->Aliquot Sonicate Bath Sonication (10 mins) Fail->Sonicate Sonicate->ODCheck

Workflow for preparing and validating stable DMSO stock solutions of pyrazolo[3,4-b]pyridines.

G DMSO_Stock Anhydrous DMSO Stock (Monomeric State) Water_Ingress Moisture Absorption (Hygroscopic DMSO) DMSO_Stock->Water_Ingress H_Bonding Intermolecular H-Bonding (Pyrazole NH...N) Water_Ingress->H_Bonding Pi_Stacking Pi-Pi Stacking (Pyridine Rings) Water_Ingress->Pi_Stacking Nucleation Micro-crystal Nucleation H_Bonding->Nucleation Pi_Stacking->Nucleation Precipitation Macroscopic Precipitation Nucleation->Precipitation

Mechanistic pathway of moisture-induced precipitation in pyrazolo[3,4-b]pyridine DMSO stocks.

References

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]

Sources

🔬 Technical Support Center: Pyrazole Regio-Control Hub

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized "Support Center" for medicinal chemists and process scientists. It prioritizes actionable troubleshooting, mechanistic logic, and verifiable protocols.

Ticket Subject: Overcoming N1 vs. N2 Selectivity in Pyrazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist

🟢 Introduction: The "Tautomer Trap"

Welcome to the Pyrazole Regio-Control Hub. If you are reading this, you are likely staring at an LCMS trace showing two peaks with identical masses: the dreaded regioisomeric mixture of N1- and N2-alkylated pyrazoles.

The Root Cause: Pyrazoles are "chameleons" of the heterocyclic world. Unsubstituted pyrazoles exist in rapid tautomeric equilibrium.[1]

  • The Paradox: While the tautomer with a substituent at position 3 (

    
    ) is often thermodynamically favored in solution, the corresponding anion (pyrazolate) has two nucleophilic sites.
    
  • The Conflict: Alkylation is governed by a tug-of-war between Sterics (blocking the proximal nitrogen), Electronics (lone pair availability), and Chelation (directing groups).

This guide provides the protocols to break this equilibrium and force the reaction down a single path.

📊 Module 1: Diagnostic & Decision Matrix

Before selecting a reagent, determine your "Substrate Profile" to choose the correct workflow.

PyrazoleDecisionTree Start START: Analyze Substrate Type Is the Pyrazole C3-Substituted? Start->Type Bulky Is the C3 Group Bulky? (t-Bu, CF3, Ph) Type->Bulky Yes MethodD Protocol D: Chan-Lam Coupling (For Arylation) Type->MethodD Targeting N-Aryl? Chelating Does C3 have a Lone Pair? (Pyridine, Ester, Amide) Bulky->Chelating No MethodA Protocol A: Base-Mediated SN2 (Favors Distal N1) Bulky->MethodA Yes (Steric Control) MethodB Protocol B: Mitsunobu Reaction (Often Favors Proximal N2) Bulky->MethodB Need Reverse Selectivity? Chelating->MethodA No MethodC Protocol C: Chelation Control (Favors Proximal N2) Chelating->MethodC Yes (Coordination)

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate properties.

🛠️ Module 2: Troubleshooting Protocols
Protocol A: The Steric Shield (Base-Mediated

)

Target: Distal Alkylation (N1 - furthest from bulky group). Mechanism: In the pyrazolate anion, the nitrogen adjacent to the bulky substituent (proximal) is sterically shielded. The electrophile attacks the distal nitrogen.

Standard Operating Procedure:

  • Solvent: DMF or NMP (Polar aprotic maximizes anion nucleophilicity).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.2 equiv). Cesium is preferred for its "cesium effect" (solubility and cation size).
  • Temperature:

    
    . Heating often erodes selectivity.
    

Troubleshooting Table:

Issue Adjustment Reason
Poor Selectivity Switch solvent to THF or DCM . Lower polarity encourages ion-pairing, which can enhance steric differentiation closer to the substrate.

| Reaction Stalled | Add 18-Crown-6 (if using


). | Solubilizes the carbonate anion, increasing "naked" anion reactivity. |
| Over-Alkylation  | Use 0.95 equiv  of electrophile. | Prevents quaternization of the second nitrogen (pyrazolium salt formation). |
Protocol B: The "Mitsunobu Switch"

Target: Proximal Alkylation (N2 - adjacent to substituent) or reversal of Protocol A. Mechanism: The Mitsunobu reaction (


 + DIAD) activates the alcohol, not the pyrazole. The steric bulk of the 

-Betaine intermediate often forces the pyrazole to attack with its more acidic or less hindered tautomer in a way that differs from simple alkylation.
  • Note: Regioselectivity here is highly substrate-dependent but often complements base-mediated methods.

Workflow:

  • Dissolve Pyrazole (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF.
    
  • Cool to

    
    .
    
  • Add DIAD/DEAD (1.5 equiv) dropwise.

Expert Tip: If standard Mitsunobu fails, try


  (tributylphosphine) and ADDP . The increased nucleophilicity of the phosphine can drive difficult reactions.
Protocol C: Copper-Catalyzed Arylation (Chan-Lam)

Target: N-Arylation (often highly sensitive to electronics). Mechanism: Oxidative coupling using Boronic Acids.[2] The regioselectivity is governed by the stability of the Cu(II)-complex intermediate.

Key Insight: Recent computational studies (HOMO analysis of the anion) suggest that for 3-substituted pyrazoles, N1 arylation is favored electronically. However, if the C3-substituent can chelate copper (e.g., a pyridine ring or ester), the reaction may steer toward N2 (proximal).

Optimized Conditions:

  • Catalyst:

    
     (10-20 mol%).
    
  • Ligand: 2,2'-Bipyridine (prevents catalyst poisoning).

  • Oxidant: Air (balloon) or

    
    .[3]
    
  • Base:

    
     or Pyridine.
    
  • Solvent: MeOH or DCM (Dry solvents are NOT required; moisture aids boronic acid activation).

🔬 Module 3: Analytical Verification (The Truth Table)

Never rely on LCMS retention time alone. You must prove your regioisomer structure using NMR.

The "NOE/HMBC Truth Table"

Distinguishing N1 (Distal) from N2 (Proximal) alkylation.

TechniqueObservation for Distal (N1-Alkyl) Observation for Proximal (N2-Alkyl)
1H-1H NOESY Strong NOE between

protons and C5-H (or C5-substituent).
Strong NOE between

protons and C3-Substituent .
1H-13C HMBC

shows 3-bond coupling (

) to C5 .

shows 3-bond coupling (

) to C3 .
13C NMR C5 carbon shift is typically upfield relative to C3.C3 carbon shift is typically downfield (deshielded by substituent).
15N HMBC Alkylated Nitrogen shifts upfield (~70-100 ppm) relative to pyridine-like N.Same trend, but coupling constants to ring protons differ.

Visualizing the NOE Signal:

NOE_Pathway cluster_N1 Distal Alkylation (N1) cluster_N2 Proximal Alkylation (N2) N1 N1-Alkyl H5 H-5 N1->H5 Strong NOE N2 N2-Alkyl R3 R-3 Group N2->R3 Strong NOE

Figure 2: Diagnostic NOE interactions. The "Distal" isomer shows interaction with the ring proton (H5), while the "Proximal" isomer interacts with the substituent (R3).

❓ Frequently Asked Questions (FAQ)

Q: I have a 3-CF3 pyrazole. Which isomer will be major? A: Under standard basic conditions (


/DMF), the Distal (N1)  isomer is major. The 

group is bulky and electron-withdrawing. The steric repulsion directs the electrophile to the far nitrogen (N1). Additionally, the N1 lone pair is more nucleophilic in the anion due to the inductive effect of the

withdrawing density from N2.

Q: Can I use protecting groups to force regioselectivity? A: Yes. This is the "Nuclear Option."

  • Protect: React pyrazole with SEM-Cl or THP. Isolate the major isomer (usually the one you don't want for the final step, as the protecting group goes to the less hindered N).

  • Alkylate: Quaternize the other nitrogen (N2) with your desired alkyl group (forming a pyrazolium salt).

  • Deprotect: Remove the SEM/THP group. This leaves your alkyl group on the desired nitrogen.

Q: Why does my Michael Addition give different results than Alkyl Halides? A: "Attractive Interactions." Recent research (see Reference 1) shows that Michael acceptors (like acrylates) can form hydrogen-bond-like interactions with the pyrazole N-H in the transition state, sometimes delivering >99:1 selectivity for the N1 isomer, even without a catalyst.

📚 References
  • Regioselective N-Alkylation via Attractive Interactions:

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4]

    • Source:The Journal of Organic Chemistry (2022).

    • Link:[Link]

  • Mitsunobu Reaction Selectivity:

    • Title: Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols.[5]

    • Source:Beilstein Journal of Organic Chemistry (2014).

    • Link:[Link]

  • Chan-Lam Coupling Mechanism & Selectivity:

    • Title: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids.

    • Source:Synthetic Methods in Drug Discovery (RSC Publishing).

    • Link:[Link][4][5][6][7][8]

  • NMR Characterization Techniques:

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[9]

    • Source:Magnetic Resonance in Chemistry (2024).[9]

    • Link:[Link]

  • Strategic Atom Replacement (Advanced):

    • Title: Strategic atom replacement enables regiocontrol in pyrazole alkylation.[10]

    • Source:Nature (2025 - via ResearchGate/Nature Portfolio).

    • Link:[Link]

Sources

Scale-up synthesis challenges for 3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Scale-Up Synthesis of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine

Introduction: The Target & The Challenge

You are targeting 3-ethyl-1H-pyrazolo[3,4-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., substituted derivatives often target enzymes like GSK-3 or CDK). At the bench scale (mg to g), medicinal chemistry routes often prioritize speed over efficiency, utilizing chromatography and hazardous reagents.

Moving to process scale (kg+) requires a paradigm shift. We must eliminate chromatography, manage the thermal risks of hydrazine, and ensure regiochemical purity. This guide addresses the specific engineering and chemical challenges of synthesizing this core via the 2-chloro-3-propionylpyridine route, which is the most scalable approach.

Module 1: Synthetic Route & Reaction Engineering

The Route: The most robust path for scale-up involves the cyclization of 1-(2-chloropyridin-3-yl)propan-1-one with hydrazine hydrate . This bypasses the regioselectivity issues of condensing aminopyrazoles with dicarbonyls.

Step-by-Step Protocol (Scale-Adapted)

1. Precursor Synthesis (The Ketone):

  • Reaction: 2-Chloronicotinic acid

    
     Weinreb Amide 
    
    
    
    Grignard Addition (EtMgBr).
  • Why: Direct addition of Grignard to the acid chloride is too messy for scale. The Weinreb amide prevents over-addition to the alcohol.

2. Cyclization (The Critical Step):

  • Reagents: 1-(2-chloropyridin-3-yl)propan-1-one (1.0 equiv), Hydrazine Hydrate (3.0 - 5.0 equiv), Ethanol (5 vol).

  • Conditions: Reflux (

    
    C) for 4–6 hours.
    
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the chloride by hydrazine, followed by intramolecular condensation with the ketone.
    
Visual Workflow (DOT Diagram)

SynthesisPath cluster_safety Safety Critical Control Point Start 2-Chloronicotinic Acid Inter1 Weinreb Amide Intermediate Start->Inter1 CDI, NH(OMe)Me Ketone 1-(2-chloropyridin-3-yl) propan-1-one Inter1->Ketone EtMgBr, THF, -10°C Cyclization Cyclization (Reflux, EtOH) Ketone->Cyclization Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Cyclization Product 3-Ethyl-1H-pyrazolo [3,4-b]pyridine Cyclization->Product -H2O, -HCl

Caption: Figure 1. Optimized synthetic pathway emphasizing the critical cyclization control point.

Module 2: Troubleshooting & FAQs

Q1: The reaction stalls at the intermediate hydrazone. How do I push it to cyclize?

Diagnosis: You likely see a peak with


 equivalent to the product but a different retention time, or an uncyclized hydrazone (

relative to product if open). Root Cause: Steric hindrance of the ethyl group slows down the attack on the ketone compared to a methyl group. Solution:
  • Acid Catalysis: Add catalytic Acetic Acid (0.1 equiv) to the ethanol reflux. This protonates the carbonyl/imine, accelerating cyclization.

  • Temperature: If ethanol reflux (

    
    C) is insufficient, switch to n-Propanol  (
    
    
    
    C) or n-Butanol (
    
    
    C). Caution: Higher temps increase hydrazine decomposition.
Q2: I am seeing a "dimer" impurity. What is it?

Analysis: This is likely the N,N'-bis(pyrazolo) product or an azo-dimer. Cause: Low hydrazine stoichiometry. If hydrazine is limiting, the product amine (N1-H) can compete with hydrazine for the starting chloride. Fix:

  • Maintain Hydrazine Hydrate > 3.0 equivalents .

  • Dosing: Add the ketone solution to the hydrazine solution (Inverse Addition) to keep hydrazine in excess locally.

Q3: The product is oiling out during crystallization. How do I get a solid?

Context: 3-Ethyl-1H-pyrazolo[3,4-b]pyridine has a lower melting point than the methyl analog due to the flexible ethyl chain. Protocol:

  • Solvent System: Use Ethanol/Water (1:3) .

  • Seeding: You must seed the mixture at the cloud point (

    
    C) with pure crystals.
    
  • Cooling Ramp: Cool slowly (

    
    C/hour). Rapid cooling traps impurities and oils.
    

Module 3: Safety & Hydrazine Handling (Scale-Up)

Hydrazine hydrate is the primary hazard. At scale, you cannot treat it like a bench reagent.

Hazard CategoryRisk DescriptionMitigation Strategy
Thermal Reaction is Exothermic . Hydrazine decomposition is catalytic.Dosing control (Adiabatic temp rise calc). Clean reactor (no metal ions like Fe, Cu).
Toxicity Carcinogenic, skin sensitizer.Closed system charging. Full PPE (Tychem suits). Scrubber for off-gas.
Waste Unreacted hydrazine in mother liquor.Quench: Treat waste streams with dilute hypochlorite (bleach) or peroxide under controlled conditions to convert hydrazine to

before disposal.

Critical Warning: Do not use halogenated solvents (DCM, Chloroform) with hydrazine at high temperatures; they can form explosive azides or diazomethane equivalents.

Module 4: Analytical Controls & Impurity Profile

You must monitor these specific impurities by HPLC (254 nm).

Impurity NameRelative Retention (RRT)OriginRemoval Strategy
2-Chloronicotinic acid ~0.2 (Polar)Carryover from Step 1Bicarbonate wash (removes acidic impurities).
Uncyclized Hydrazone ~0.9 (Close to product)Incomplete reactionAcid catalyst reflux; do not harvest until <0.5%.
Azine Dimer ~1.5 (Non-polar)Hydrazine deficitRecrystallization from EtOH/Water.
Purification Decision Tree (DOT Diagram)

Purification ReactionMix Crude Reaction Mixture (EtOH/Hydrazine) Concentration Distill EtOH to ~2 vol ReactionMix->Concentration WaterAdd Add Water (6 vol) at 50°C Concentration->WaterAdd CheckOil Oiling Out? WaterAdd->CheckOil Seed Add Seed Crystals Cool to 0°C CheckOil->Seed No (Cloudy) Reheat Reheat to 70°C Add more EtOH CheckOil->Reheat Yes (Oily) Filter Filtration & Wash (H2O) Seed->Filter Reheat->WaterAdd Retry Dry Dry at 45°C (Vacuum) Filter->Dry

Caption: Figure 2. Crystallization logic flow to avoid "oiling out" during work-up.

References

  • Review of Pyrazolo[3,4-b]pyridine Synthesis

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2]

    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Hydrazine Safety & Handling

    • Title: Hydrazine Hydrate Safety D
    • Source: ThermoFisher Scientific / PubChem.
    • URL:[Link]

  • Precursor Synthesis (2-Chloro-3-acylpyridines)
  • Reaction Mechanism & Conditions

    • Title: Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines.[1][2][3]

    • Source: Journal of Chemical Research.
    • URL:[Link] (General reference for hydrazine cyclization mechanisms).

Sources

Removing palladium impurities from pyrazolopyridine products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with heavy metal clearance during the synthesis of complex N-heterocycles. Pyrazolopyridines are highly privileged scaffolds in kinase inhibitor discovery, often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1][2].

However, the very structural features that make pyrazolopyridines biologically active—specifically, the electron-rich, sp2-hybridized nitrogen atoms—also make them potent ligands that chelate residual palladium[1]. This guide provides a deep-dive into the thermodynamic principles of metal scavenging, regulatory baselines, and self-validating protocols to ensure your Active Pharmaceutical Ingredients (APIs) meet stringent purity standards.

Part 1: Regulatory Baselines & Data Presentation

Before designing a purification strategy, you must define your endpoint. The ICH Q3D guidelines classify palladium as a Class 2B elemental impurity, mandating strict Permitted Daily Exposures (PDE) based on the route of administration[3].

Table 1: ICH Q3D Permitted Daily Exposures (PDE) for Palladium [4][5]

Route of Administration PDE (µ g/day ) Max Concentration (ppm) for a 10g Daily Dose
Oral 100 10 ppm
Parenteral 10 1 ppm

| Inhalation | 1 | 0.1 ppm |

Note: If your API is intended for parenteral use, standard crystallization will rarely achieve the <1 ppm threshold without the integration of specialized metal scavengers[4][6].

Table 2: Comparison of Common Palladium Scavengers for N-Heterocycles [6][7][8][9]

Scavenger Type Functional Group Ideal Pd State Advantages for Pyrazolopyridines
SiliaMetS® Thiol -SH Pd(II) High affinity, fast kinetics; the industry standard for general Pd removal.
SiliaMetS® DMT / TMT Trimercaptotriazine Pd(II), Pd(0) Exceptional for highly hindered Pd complexes; prevents API co-adsorption.
SiliaMetS® Amine -NH2 Pd(II) Acts as a weak base; useful when acidic byproducts are present.

| Activated Carbon | N/A | Pd(II), Pd(0) | Cost-effective for large-scale batches, but high risk of non-specific API loss. |

Part 2: Troubleshooting & FAQs

Q1: Why do standard workups (aqueous washes, recrystallization, silica gel chromatography) fail to remove palladium from my pyrazolopyridine product? A1: This is a matter of thermodynamics. The lone pairs on the pyrazole and pyridine nitrogens form highly stable coordination complexes with Pd(II) species[1][2]. Aqueous washes (whether acidic, basic, or neutral) lack the thermodynamic driving force to break these metal-ligand bonds[6]. Furthermore, during silica gel chromatography, the Pd-API complex often co-elutes because its polarity is nearly identical to the free API. To remove the metal, you must introduce a solid-supported ligand (scavenger) that possesses a significantly higher binding constant for palladium than your pyrazolopyridine core, thereby forcing a ligand exchange.

Mechanism API_Pd API-Pd Complex (Thermodynamic Sink) Exchange Ligand Exchange (Heat / Time) API_Pd->Exchange Scavenger Solid Scavenger (e.g., Si-Thiol) Scavenger->Exchange Free_API Purified API (Target Product) Exchange->Free_API Bound_Pd Scavenger-Pd (Filtered Out) Exchange->Bound_Pd

Thermodynamic ligand exchange mechanism between API-Pd complex and solid scavenger.

Q2: I added 1 equivalent of a thiol-based scavenger, but the Pd levels barely dropped. What went wrong? A2: A 1:1 stoichiometric ratio is rarely sufficient. Because the pyrazolopyridine core actively competes with the scavenger for the palladium ion, the system exists in a dynamic equilibrium. To drive the equilibrium entirely toward the scavenger-bound state via Le Chatelier's principle, a molar excess is required. It is highly recommended to use 4 to 8 equivalents of scavenger relative to the residual metal concentration during initial screening[7][8]. Once the optimal scavenger is identified, you can titrate down to 2-4 equivalents for process scale-up[7].

Q3: My product is sensitive to heat. Can I perform the scavenging at room temperature? A3: Yes, but you must compensate for the lower thermal energy by extending the contact time. Ligand exchange is a kinetically gated process. While heating to 40-50°C can achieve a >90% Pd purge in just 4 hours[6], room temperature scavenging typically requires 16 hours or more to reach the same thermodynamic equilibrium[8]. If extended batch times are undesirable, consider using a flow chemistry setup with a pre-packed scavenger cartridge (e.g., E-PAK), which drastically increases the effective collision frequency and allows for rapid room-temperature scavenging[6][10].

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity and regulatory compliance, your scavenging protocol must be a closed, self-validating loop. Do not guess the amount of scavenger needed; calculate it based on empirical data.

Standard Operating Procedure: Bulk Palladium Scavenging

Step 1: Baseline Quantification (The Validation Anchor) Before adding any scavenger, obtain a dried aliquot of your crude pyrazolopyridine post-workup. Perform ICP-MS to determine the exact residual Pd concentration in ppm[7]. Causality: You cannot calculate the correct molar equivalents of scavenger without knowing the absolute mass of the metal contaminant.

Step 2: Scavenger Calculation Calculate the mass of scavenger required to achieve 5 molar equivalents relative to the residual palladium mass. Formula:Amount of Pd (mg) = [Residual Pd (ppm) × Qty of product (kg)][7]. Use the specific loading capacity of your chosen scavenger (e.g., 1.2 mmol/g for SiliaMetS Thiol) to determine the required grams[7].

Step 3: Dissolution Dissolve the crude API in a polar organic solvent (e.g., DMF, THF, or Ethyl Acetate) at a concentration of 10-20 volumes[1][11]. Causality: Pyrazolopyridines often suffer from poor solubility. Ensuring complete dissolution prevents palladium from being physically trapped within precipitating API matrices, which would shield it from the solid-supported scavenger.

Step 4: Incubation Add the calculated equivalents of SiliaMetS® Thiol or Polystyrene-bound TMT[9][10]. Heat the suspension to 40-50°C and stir vigorously for 4 to 16 hours[6][10]. Causality: Heat provides the activation energy necessary to break the stable API-Pd coordination bonds, allowing the high-affinity sulfur ligands on the scavenger to capture the metal[6].

Step 5: Filtration & Recovery Filter the hot suspension through a 1-2 cm pad of Celite® in a Büchner funnel to remove the solid-supported scavenger[1]. Wash the filter cake with 2-3 volumes of fresh, warm solvent to maximize the mass recovery of your API[1].

Step 6: Endpoint Verification (The Validation Check) Concentrate the filtrate and submit a final sample for ICP-MS analysis. If the Pd level is <10 ppm, proceed to final crystallization. If >10 ppm, the target complex may be highly sterically hindered; repeat the protocol using a different scavenger class (e.g., switch from Thiol to DMT)[8][9].

ScavengingWorkflow N1 1. Baseline ICP-MS Determine Pd Mass N2 2. Scavenger Selection (Thiol / TMT) N1->N2 N3 3. Incubation (4-8 eq, 50°C, 16h) N2->N3 N4 4. Filtration (Celite Pad) N3->N4 N5 5. Endpoint ICP-MS Pd < 10 ppm? N4->N5 N6 Success Proceed to Crystallization N5->N6 Yes N7 Failure Adjust Temp/Time/Eq N5->N7 No N7->N2 Re-evaluate

Workflow for palladium scavenging and self-validation in API synthesis.

References

1.[10] SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. 2.[7] SiliaMetS - Velocity Scientific Solutions. Velocity Scientific Solutions. 3.[6] Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CatSci. 4.[4] ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. 5.[8] Application Note : - Velocity Scientific Solutions. Velocity Scientific Solutions. 6.[5] 232 ELEMENTAL IMPURITIES—LIMITS. USP.org. 7.[9] Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. ResearchGate. 8.[11] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 9.[3] Guideline for Elemental Impurities Q3D(R2). ICH. 10.[1] 5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine. Benchchem. 11.[2] (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid. Benchchem.

Sources

Technical Support Center: Tautomeric Equilibrium Control

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Controlling & Characterizing Tautomeric Equilibrium in Solution Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Tautomer Control Center. In solution-phase chemistry, tautomerism is not merely a structural curiosity; it is a dynamic variable that dictates analytical data quality, biological activity, and synthetic regioselectivity. This guide moves beyond basic textbook definitions to provide actionable, troubleshooting-focused workflows for controlling proton transfer dynamics.

Module 1: Analytical Anomalies (NMR Spectroscopy)
Q: My 1H NMR spectrum shows broad, "hump-like" baselines or missing signals for exchangeable protons. Is my sample impure?

A: Likely not. You are observing Intermediate Exchange . Tautomerism is a dynamic equilibrium. The appearance of your NMR spectrum depends entirely on the rate of exchange (


) relative to the difference in frequency (

) between the two tautomeric forms.
  • Slow Exchange (

    
    ):  You see two distinct sets of sharp signals. Integrals reflect the equilibrium constant (
    
    
    
    ).
  • Fast Exchange (

    
    ):  You see one sharp, averaged signal. The chemical shift is the weighted average of the populations.
    
  • Intermediate Exchange (

    
    ):  The signals broaden, coalesce, or disappear into the baseline (decoalescence).
    

Troubleshooting Protocol: The Temperature Sweep To resolve this, you must shift the system out of the intermediate regime.

  • Cooling (Push to Slow Exchange): Lower the temperature (e.g., -40°C to -78°C). This reduces

    
    .
    
    • Result: Broad peaks split into distinct signals for each tautomer.

  • Heating (Push to Fast Exchange): Raise the temperature (e.g., +50°C to +80°C). This increases

    
    .
    
    • Result: Broad peaks sharpen into a single average peak.

Visualizing the Workflow

NMR_Troubleshooting start Observation: Broad/Missing NMR Signals decision Select Strategy start->decision cool Strategy A: Cool Sample (Target: Slow Exchange) decision->cool To see both forms heat Strategy B: Heat Sample (Target: Fast Exchange) decision->heat To simplify spectrum result_cool Result: Peaks Split (Quantify K_eq) cool->result_cool result_heat Result: Peaks Sharpen (Average Structure) heat->result_heat calc Calculate Activation Energy (Using Coalescence Temp) result_cool->calc

Figure 1: Decision matrix for resolving tautomeric broadening in NMR spectroscopy.

Module 2: Chromatographic Issues (HPLC/LC-MS)
Q: I see split peaks or "saddles" in my HPLC chromatogram. Is my column failing?

A: This is the classic signature of On-Column Tautomerization . If the tautomer interconversion time is comparable to the timescale of separation (retention time), the molecules interconvert while traveling through the column. This creates a "plateau" between two peaks or a distorted peak shape.

Corrective Actions:

ParameterAdjustmentMechanistic Rationale
Temperature Decrease (e.g., 4°C - 10°C)Slows kinetics (

). "Freezes" the equilibrium, allowing separation of distinct tautomers as sharp peaks.
pH (Mobile Phase) Adjust to pKa ± 2 Forces ionization. Enolates or protonated salts generally do not tautomerize; they are "locked" in one resonance form.
Flow Rate Increase Reduces on-column residence time, potentially outrunning the reaction kinetics (pushing toward single averaged peak).
Module 3: Synthetic Control & Regioselectivity
Q: I am alkylating a tautomeric scaffold (e.g., a pyrazole or ketone). How do I ensure I get the N-alkyl vs. O-alkyl product?

A: You must distinguish between Thermodynamic Control and the Curtin-Hammett Principle .

  • Thermodynamic Control: If the reaction is reversible, the product ratio reflects the relative stability of the products.

  • Kinetic Control (Curtin-Hammett): If the reaction is irreversible and the tautomers equilibrate fast, the product ratio depends on the transition state energies , not the ratio of tautomers in solution.

    • Warning: You can have 99% Tautomer A in solution, but if Tautomer B reacts 1000

Validation & Comparative

A Researcher's Guide to C13 NMR Chemical Shifts for the Pyrazolo[3,4-b]pyridine Ring System

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel therapeutics, a comprehensive understanding of spectroscopic data is paramount. The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Accurate structural elucidation of these molecules is critical, and Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy serves as an indispensable tool in this endeavor. This guide provides an in-depth comparison of C13 NMR chemical shifts for the pyrazolo[3,4-b]pyridine ring carbons, supported by experimental data, to aid in the unambiguous structural assignment of new derivatives.

Understanding the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine ring system is a bicyclic heteroaromatic structure formed by the fusion of a pyrazole and a pyridine ring. The numbering of the ring atoms is crucial for the correct assignment of NMR signals.

Diagram 1: Numbering of the Pyrazolo[3,4-b]pyridine Ring System

G cluster_0 Substituent Effects Electron Withdrawing Group (EWG) Electron Withdrawing Group (EWG) Ring Carbons Ring Carbons Electron Withdrawing Group (EWG)->Ring Carbons Deshielding (Downfield Shift) Electron Donating Group (EDG) Electron Donating Group (EDG) Electron Donating Group (EDG)->Ring Carbons Shielding (Upfield Shift)

Caption: Influence of electronic effects of substituents on carbon chemical shifts.

For instance, the presence of an electron-withdrawing group, such as a nitro or carbonyl group, will generally cause a downfield shift (deshielding) of the carbons in its vicinity, particularly those at the ortho and para positions. Conversely, an electron-donating group, like an amino or methoxy group, will lead to an upfield shift (shielding). The magnitude of these shifts can be predicted to some extent by considering the additivity rules developed for substituted benzenes and pyridines, although the fused nature of the pyrazolo[3,4-b]pyridine system introduces additional complexity. [3]

Experimental Protocol for C13 NMR Acquisition

To ensure the acquisition of high-quality and reproducible C13 NMR data for pyrazolo[3,4-b]pyridine derivatives, the following standardized protocol is recommended.

Diagram 3: Workflow for C13 NMR Analysis

prep Sample Preparation nmr NMR Spectrometer Setup prep->nmr acq Data Acquisition nmr->acq proc Data Processing acq->proc analysis Spectral Analysis proc->analysis

Sources

Mechanistic Rationale: The Impact of the 3-Alkyl Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional comparison of pyrazolo[3,4-b]pyridine derivatives is critical for optimizing drug candidates. The pyrazolo[3,4-b]pyridine scaffold is a highly privileged nitrogen-containing heterocycle in medicinal chemistry, frequently utilized to target the ATP-binding pockets of kinases and molecular chaperones[1].

When optimizing this scaffold, the choice of alkyl substitution at the 3-position—specifically comparing a 3-methyl versus a 3-ethyl group—can fundamentally alter the molecule's pharmacodynamics (target affinity) and pharmacokinetics (oral exposure). As a Senior Application Scientist, I present this comparative guide using the discovery of the clinical-stage HSP90 inhibitor TAS-116 (Pimitespib) as the definitive case study[2].

The optimization of pyrazolo[3,4-b]pyridine inhibitors often hinges on maximizing hydrophobic contacts within the target's binding pocket while maintaining a favorable physicochemical profile.

In the development of HSP90 inhibitors, early structure-activity relationship (SAR) campaigns utilized a 3-aminomethyl substitution, which suffered from poor permeability due to a high Topological Polar Surface Area (TPSA). Truncating this to a 3-methyl group (Compound 16d) successfully reduced the TPSA and highly improved aqueous solubility at pH 7.4[3]. However, this truncation left a small spatial void in the lipophilic sub-pocket of the HSP90 N-terminal ATP-binding domain, leading to attenuated target binding and reduced tumor cell growth inhibition[3].

By extending the alkyl chain by a single methylene unit to a 3-ethyl group (Compound 16e / TAS-116) , researchers achieved perfect shape complementarity[2]. The 3-ethyl group extends deep enough to maximize van der Waals interactions without inducing steric clashes. Furthermore, the slight increase in lipophilicity (log D) improved membrane permeability, which synergized with the scaffold's properties to further enhance oral exposure in murine models[3].

SAR Base Pyrazolo[3,4-b]pyridine Scaffold Methyl 3-Methyl (Compound 16d) Base->Methyl Ethyl 3-Ethyl (Compound 16e / TAS-116) Base->Ethyl Me_Effect Suboptimal Pocket Fill Attenuated Potency Methyl->Me_Effect Et_Effect Optimal van der Waals Maximized Potency & PK Ethyl->Et_Effect

Caption: Logical relationship between 3-alkyl substitution and resulting pharmacological effects.

Comparative Data Analysis

The following table synthesizes the functional impact of the 3-methyl versus 3-ethyl substitution on the pyrazolo[3,4-b]pyridine scaffold, utilizing the TAS-116 optimization data[3].

Parameter3-Methyl Pyrazolo[3,4-b]pyridine (Compound 16d)3-Ethyl Pyrazolo[3,4-b]pyridine (Compound 16e / TAS-116)Causality / Mechanistic Impact
Target Binding Affinity AttenuatedHighly PotentThe ethyl group maximizes van der Waals contacts in the hydrophobic ATP sub-pocket[3].
Tumor Cell Growth Inhibition Reduced efficacySuperior efficacyEnhanced biochemical target engagement directly translates to functional cellular apoptosis[3].
Solubility (pH 7.4) Highly ImprovedMaintained / AdequateThe removal of polar groups reduces TPSA, favoring passive absorption and solubility[3].
Oral Exposure (In Vivo) Highly Improved (vs precursor)Further Improved (Optimal)The optimal log D balance achieved by the ethyl extension enhances oral bioavailability[3].

Self-Validating Experimental Methodologies

To objectively compare the 3-ethyl and 3-methyl derivatives, the following experimental workflows must be executed. These protocols are designed as self-validating systems to ensure data integrity and rule out artifactual readouts.

Workflow Syn 1. Synthesis (3-Me vs 3-Et) InVitro 2. Binding Assay (FP / SPR) Syn->InVitro Cell 3. Cellular Assay (Proliferation) InVitro->Cell InVivo 4. In Vivo PK/PD (Xenograft) Cell->InVivo

Caption: Self-validating experimental workflow for evaluating pyrazolo[3,4-b]pyridine SAR.

Protocol A: Fluorescence Polarization (FP) Binding Assay
  • Causality: FP is utilized over ELISA because it provides a true homogeneous equilibrium measurement of ligand binding without the risk of ligand depletion or dissociation artifacts introduced by washing steps.

  • Step 1 (Reagent Preparation): Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40) to stabilize the active conformation of the target protein.

  • Step 2 (Tracer Addition): Add 5 nM of FITC-labeled geldanamycin (fluorescent tracer) to the buffer.

  • Step 3 (Protein Titration): Add recombinant human HSP90α N-terminal domain to achieve a 10 nM final concentration.

  • Step 4 (Compound Addition): Dispense the pyrazolo[3,4-b]pyridine compounds (3-methyl and 3-ethyl variants) in a 12-point dose-response curve (10 µM to 0.05 nM) using acoustic liquid handling to eliminate tip-based carryover.

  • Step 5 (Incubation & Reading): Incubate for 3 hours at room temperature to ensure thermodynamic equilibrium. Read millipolarization (mP) units on a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM luminespib as the positive control. The assay is only validated and accepted if Z' > 0.6, ensuring the signal window is robust enough to distinguish the subtle SAR differences between the methyl and ethyl groups.

Protocol B: Cellular Target Engagement and Proliferation Assay
  • Causality: Biochemical binding does not account for cellular permeability or efflux pump liability. We must verify that the 3-ethyl group's improved log D translates to enhanced intracellular concentration and functional target inhibition.

  • Step 1 (Cell Seeding): Seed NCI-H1975 human lung cancer cells at 2,000 cells/well in 384-well plates.

  • Step 2 (Compound Treatment): Treat cells with serial dilutions of the 3-methyl and 3-ethyl derivatives for 72 hours.

  • Step 3 (Viability Measurement): Add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability. Calculate the cellular IC50.

  • Step 4 (Mechanistic Validation): In a parallel 6-well plate, treat cells with the IC90 concentration of each compound for 24 hours. Lyse cells and perform Western blotting for downstream client proteins (e.g., EGFR, CDK4).

  • Self-Validation Check: The protocol is validated if the reduction in cell viability strictly correlates with the depletion of client proteins. This proves that the mechanism of action remains on-target inhibition rather than off-target cytotoxicity.

Pathway HSP HSP90 Chaperone Complex Client Oncogenic Client Proteins (e.g., EGFR, CDK4) HSP->Client Chaperone Inhibition Inh Pyrazolo[3,4-b]pyridine (TAS-116) Inh->HSP Binds ATP Pocket Degrad Proteasomal Degradation Client->Degrad Ubiquitination Apop Tumor Cell Apoptosis Degrad->Apop Cell Cycle Arrest

Caption: HSP90 inhibition pathway leading to client protein degradation and apoptosis.

Conclusion

The transition from a 3-methyl to a 3-ethyl substitution on the pyrazolo[3,4-b]pyridine scaffold represents a masterclass in rational drug design. As demonstrated by the discovery of TAS-116, the 3-ethyl group provides the precise steric bulk required to fully occupy hydrophobic binding pockets while simultaneously tuning the molecule's lipophilicity to achieve optimal oral exposure[2][3]. For researchers developing novel kinase or chaperone inhibitors using this privileged scaffold, prioritizing the 3-ethyl derivative over the 3-methyl analog is highly recommended as a starting point for late-stage lead optimization.

References

  • Source: National Institutes of Health (NIH)
  • 5ZR3: Crystal structure of Hsp90-alpha N-terminal domain in complex with 4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)
  • Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

Sources

Technical Comparison Guide: FTIR Spectral Analysis of NH and C=N in Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of FTIR spectral bands for NH and C=N functionalities in pyrazolopyridine scaffolds.[1][2] It is designed for researchers requiring precise structural characterization of these bioactive heterocycles.

Executive Summary & Scientific Context

Pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine) are privileged scaffolds in medicinal chemistry, serving as bioisosteres for purines in kinase inhibitors.[3] Structural validation of these fused systems is critical but often complicated by annular tautomerism and vibrational coupling between the electron-rich pyrazole and electron-deficient pyridine rings.

This guide moves beyond generic frequency tables to analyze the causality of spectral shifts. It compares the fused pyrazolopyridine system against its constituent isolated rings (pyrazole and pyridine) to isolate diagnostic markers for the N-H (stretching) and C=N (ring stretching) modes.

Comparative Spectral Analysis: The Fused Ring Effect

The fusion of a


-excessive pyrazole with a 

-deficient pyridine creates a "push-pull" electronic environment that perturbs standard vibrational frequencies.
Table 1: Comparative Frequency Shifts (Experimental vs. Theoretical)
Vibrational ModeIsolated Pyrazole (Ref)Isolated Pyridine (Ref)Pyrazolopyridine (Fused) Diagnostic Insight

(N-H) Free
3400–3450 cm⁻¹N/A (No NH)3420–3460 cm⁻¹ Sharp, medium intensity. Indicates non-H-bonded species (often gas phase or dilute solution).

(N-H) H-Bonded
3100–3250 cm⁻¹N/A3100–3350 cm⁻¹ Broad, strong band. Dominant in solid-state (KBr/ATR) due to intermolecular dimers/oligomers.

(C=N) Ring
1500–1550 cm⁻¹1590–1620 cm⁻¹1600–1640 cm⁻¹ The fused system often exhibits a blue shift due to increased ring rigidity and conjugation.

(C=C) Aromatic
1450–1500 cm⁻¹1430–1580 cm⁻¹1500–1590 cm⁻¹ Often overlaps with C=N. Look for doublets in the 1580–1620 region to distinguish C=N from C=C.
Deep Dive: The N-H Tautomerism Challenge

In 1H-pyrazolopyridines, the position of the proton (N1 vs. N2) drastically alters the spectrum.

  • 1H-Tautomer (Thermodynamically Favored): typically shows a structured N-H band around 3200–3300 cm⁻¹ in the solid state due to organized hydrogen bonding networks (dimers).

  • 2H-Tautomer: If sterically forced or solvent-stabilized, the N-H band often shifts to higher frequencies (>3350 cm⁻¹ ) and may appear sharper if the H-bonding network is disrupted.

Deep Dive: The C=N "Breathing" Mode

Unlike isolated pyridine, where the C=N stretch is a distinct "breathing" mode near 1590 cm⁻¹, the pyrazolopyridine C=N stretch is coupled with the pyrazole C=C/C=N vibrations.

  • Observation: Expect a strong, sharp band at 1610–1630 cm⁻¹ .

  • Differentiation: To distinguish this from a C=O (amide/ester) stretch (usually >1650 cm⁻¹), check for the absence of the "amide I" intensity. The C=N band is intense but sharper and less broad than a carbonyl.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, use the following protocol. This method minimizes artifacts caused by moisture (which obscures N-H regions) and pressure-induced polymorphism.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Why: Provides the best resolution for separating closely spaced C=N and C=C bands.

  • Protocol:

    • Dry: Dry spectroscopic grade KBr at 110°C overnight to remove physisorbed water (prevents false broad OH/NH signals).

    • Ratio: Mix 1–2 mg of sample with 200 mg KBr (1:100 ratio).

    • Grind: Pulverize gently in an agate mortar. Critical: Do not over-grind; excessive pressure can induce amorphization or tautomeric shifts.

    • Press: Apply 8–10 tons of pressure under vacuum for 2 minutes.

    • Validation: The pellet must be transparent. A cloudy pellet indicates moisture or uneven particle size, invalidating the scattering baseline.

Method B: ATR (Attenuated Total Reflectance) (High Throughput)
  • Why: Rapid screening; no sample preparation.

  • Caveat: Peak intensities at high wavenumbers (N-H region) are attenuated relative to transmission modes.

  • Correction: Apply an "ATR Correction" algorithm (available in most FTIR software) if comparing directly to literature KBr data.

Decision Workflow: Assignment Logic

The following diagram outlines the logical pathway for assigning bands and distinguishing tautomers.

FTIR_Workflow Sample Solid Sample (Pyrazolopyridine) Method Select Method: KBr (Resolution) vs ATR (Speed) Sample->Method Acquisition Acquire Spectrum (4000 - 400 cm⁻¹) Method->Acquisition Check_NH Analyze 3500-3000 cm⁻¹ (N-H Region) Acquisition->Check_NH Check_CN Analyze 1700-1500 cm⁻¹ (C=N / C=C Region) Acquisition->Check_CN Decision_NH Band Shape? Check_NH->Decision_NH Decision_CN Band Position? Check_CN->Decision_CN Result_Free Sharp, >3400 cm⁻¹ Free N-H (Rare in solid) Decision_NH->Result_Free Sharp Result_HBond Broad, 3100-3300 cm⁻¹ H-Bonded N-H (Common) Decision_NH->Result_HBond Broad Result_CN Sharp, 1600-1640 cm⁻¹ Fused Ring C=N Decision_CN->Result_CN < 1640 Result_CO Broad/Strong, >1650 cm⁻¹ Suspect C=O (Impurity/Subst.) Decision_CN->Result_CO > 1650

Figure 1: Logical workflow for spectral assignment. Blue nodes represent the process, Yellow nodes represent analysis regions, and Green/Red nodes represent final diagnostic outcomes.

References

  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link][4]

  • Royal Society of Chemistry. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Retrieved from [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra of Pyrazolo[3,4-b]pyridine Chromophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[3,4-b]pyridine derivatives represent a privileged scaffold in both medicinal chemistry (kinase inhibitors, anticancer agents) and materials science (OLEDs, fluorescent sensors). Their optical properties are defined by a rigid, planar bicyclic core that exhibits tunable UV-Vis absorption depending on the substitution pattern.

This guide provides a technical analysis of their absorption spectra, comparing them against structural isomers and bioisosteres. It includes validated experimental protocols for spectral characterization and data on solvatochromic behavior, essential for researchers optimizing these chromophores for biological imaging or optoelectronic applications.

Spectral Architecture & Photophysical Properties[1][2][3][4][5]

The pyrazolo[3,4-b]pyridine core is an electron-deficient heteroaromatic system. Its absorption spectrum is dominated by


 transitions, typically located in the UV region, but easily modulated into the visible range through substituent engineering.
Core Absorption Characteristics
  • Unsubstituted Core: Absorbs primarily in the UV-B/UV-A region (280–320 nm).

  • Extended Conjugation: Substitution at the C4 and C6 positions with aryl or heteroaryl groups typically induces a bathochromic (red) shift.

    • Example: 4-(N,N-dimethylamino)phenyl derivatives exhibit a

      
       around 364 nm , with absorption tails extending beyond 400 nm  [1].[1]
      
    • Example: Pyrene-substituted derivatives display characteristic structured bands at 348 nm and 356 nm [1].[1]

  • Molar Extinction Coefficient (

    
    ):  These chromophores generally exhibit high molar absorptivity, often exceeding 20,000 M⁻¹cm⁻¹  for conjugated derivatives. Bis-pyrazolo-pyridine systems have been reported with 
    
    
    
    values as high as 63,000–68,000 M⁻¹cm⁻¹ [2], making them highly efficient light harvesters.
Intramolecular Charge Transfer (ICT)

The most distinct spectral feature arises in Donor-Acceptor (D-π-A) architectures.

  • Donor Sites: Electron-rich groups (e.g., -NMe₂, -OMe) at C4 or C6.

  • Acceptor Sites: The pyridine nitrogen (N7) and electron-withdrawing groups (e.g., -CN, -NO₂) at C5.

  • Effect: This polarization creates a strong ICT band, often shifting absorption into the visible region (400–500 nm) and resulting in significant positive solvatochromism (red shift in polar solvents).

Solvatochromism

The absorption maxima of push-pull pyrazolo[3,4-b]pyridines are highly sensitive to solvent polarity.

  • Non-polar (Hexane/Toluene): Stabilizes the ground state; blue-shifted absorption.

  • Polar Aprotic (DMSO/DMF): Stabilizes the polar excited state; red-shifted absorption.

  • Data Point: Azo-dye functionalized thiophene derivatives of this scaffold have shown shifts from 486 nm (Methanol) to 654 nm (DMF) [3], demonstrating extreme sensitivity to the dielectric environment.

Comparative Analysis: Pyrazolo[3,4-b]pyridine vs. Alternatives

In drug design and dye chemistry, this scaffold is often compared to Indoles (bioisosteres) and Pyrazolo[1,5-a]pyrimidines (isomers).

Table 1: Photophysical & Structural Comparison
FeaturePyrazolo[3,4-b]pyridineIndolePyrazolo[1,5-a]pyrimidine
Core Electronic Nature Electron-deficient (Pyridine-fused)Electron-rich (Pyrrole-fused)Electron-deficient (Pyrimidine-fused)
Typical

(Core)
280–360 nm (Tunable)260–290 nm (Rigid)290–350 nm
Fluorescence QY (

)
High (often >0.5 in non-polar)Low (unless substituted)Moderate to High
Stokes Shift Large (due to ICT)SmallModerate
Solubility Moderate (improved by N1-alkylation)High (organic solvents)Moderate
Primary Application Kinase Inhibitors, OLEDs, SensorsDNA Intercalators, Tryptophan probesKinase Inhibitors (CDK2), Imaging
Key Differentiator

Pyrazolo[3,4-b]pyridine offers a superior balance of rigidity and electronic tunability compared to Indole. While Indole is naturally fluorescent, its emission is easily quenched in biological media. The pyrazolo[3,4-b]pyridine scaffold, particularly when substituted with donors at C4, maintains high quantum yields and large Stokes shifts (e.g., 101 nm for dimethylamine derivatives [1]), which minimizes self-absorption in imaging applications.

Structure-Property Relationship (SPR) Diagram

The following diagram illustrates how specific structural modifications alter the HOMO-LUMO gap and resulting spectra.

G Core Pyrazolo[3,4-b]pyridine Core (UV-B Absorber) Gap Decreased HOMO-LUMO Gap (Bathochromic Shift) Core->Gap Donor Electron Donor (D) (-NMe₂, -OMe) at C4/C6 HOMO Raises HOMO Energy Donor->HOMO Acceptor Electron Acceptor (A) (-CN, -NO₂) at C5 LUMO Lowers LUMO Energy Acceptor->LUMO Conjugation Extended Conjugation (Aryl/Heteroaryl) at C4 Conjugation->HOMO Conjugation->LUMO HOMO->Gap LUMO->Gap ICT Intramolecular Charge Transfer (Visible Absorption) Gap->ICT RedShift Red Shift (>400 nm) ICT->RedShift

Caption: Electronic modulation of the pyrazolo[3,4-b]pyridine scaffold. Donors and acceptors work synergistically to narrow the bandgap.

Experimental Protocol: UV-Vis Spectral Determination

This protocol ensures reproducibility and accurate determination of molar extinction coefficients (


).
Reagents & Equipment
  • Solvents: Spectroscopic grade Methanol (MeOH), Dimethyl sulfoxide (DMSO), and Chloroform (CHCl₃).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Hitachi U-3010 or equivalent).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Workflow Diagram

Workflow Start Start: Solid Sample Stock Prepare Stock Solution (1 mM in DMSO) Start->Stock Dilution Prepare Working Solutions (10, 25, 50, 75, 100 μM) Solvent: MeOH or CHCl₃ Stock->Dilution Blank Baseline Correction (Pure Solvent) Dilution->Blank Measure Scan 200–800 nm (Scan Speed: 300 nm/min) Blank->Measure Data Extract Absorbance (A) at λmax Measure->Data Calc Calculate ε (Beer-Lambert Plot: A vs. c) Data->Calc

Caption: Step-by-step workflow for determining the molar extinction coefficient.[2]

Detailed Procedure
  • Stock Preparation: Dissolve 1–2 mg of the compound in DMSO to create a 1.0 mM stock solution. Sonicate if necessary to ensure complete dissolution.

  • Working Solutions: Dilute the stock into the target solvent (e.g., Methanol) to create a concentration series (e.g., 10, 20, 30, 40, 50

    
    M).
    
    • Critical Step: Keep DMSO content <1% in the final solution to minimize solvent cutoff interference.

  • Baseline Correction: Run a baseline scan with pure solvent in both reference and sample cuvettes.

  • Measurement: Record spectra from 200 nm to 800 nm. Note the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[3][1][4][5]
    
  • Calculation: Plot Absorbance (at

    
    ) vs. Concentration (M). The slope of the linear regression line is the molar extinction coefficient (
    
    
    
    ), according to the Beer-Lambert law (
    
    
    ).

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022. Link

  • Fluorescence properties of an electron acceptor substituted bis-pyrazolo-pyridine derivative. Journal of Physics, 1999. Link

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Biointerface Research in Applied Chemistry, 2021. Link

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde. RSC Advances, 2024. Link

Sources

Safety Operating Guide

3-ethyl-1H-pyrazolo[3,4-b]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 3-ethyl-1H-pyrazolo[3,4-b]pyridine (and structurally related pyrazolo-pyridine derivatives).

Advisory: As a specific Safety Data Sheet (SDS) for the 3-ethyl analog may not be universally available in all jurisdictions, this guide applies conservative safety principles derived from the core 1H-pyrazolo[3,4-b]pyridine scaffold (CAS: 271-73-8) and alkyl-pyridine handling standards.[1][2][3]

Core Directive: The "Zero-Release" Principle

For nitrogen-containing fused heterocycles like 3-ethyl-1H-pyrazolo[3,4-b]pyridine, the primary disposal objective is complete thermal destruction via high-temperature incineration.[1][2][3] The high nitrogen content implies the generation of nitrogen oxides (NOx) during combustion; therefore, simple open burning is prohibited.[1] Disposal must occur in a facility equipped with an afterburner and scrubber.[1][2][3]

Hazard Identification & Waste Characterization

Before disposal, the waste must be correctly characterized to determine the appropriate waste stream.[1][3]

ParameterClassificationOperational Implication
Physical State Solid (likely crystalline)Dust control measures required during transfer.[1][2][3]
GHS Classification Warning (Irritant)Skin/Eye Irritant (Cat 2), STOT-SE (Cat 3).[1][2][3]
Chemical Reactivity Amphoteric / StableIncompatible with strong oxidizing agents and strong acids.[2][3]
RCRA Status (USA) Non-Listed (Default)Classify as D001 (Ignitable) if in flammable solvent, or general organic waste.[1][2]
Combustion Byproducts NOx, CO, CO2Mandatory: Incinerator with scrubber system.[1][3]

Pre-Disposal Handling & Stabilization

Objective: Transform the active research chemical into a stable, transport-ready waste form.

A. Solid Waste (Pure Compound)[2][3]
  • Containment: Place the solid substance in a sealable, chemically resistant container (HDPE or Amber Glass).

  • Labeling: Label clearly as "Hazardous Waste - Organic Solid, Toxic/Irritant."

  • Segregation: Do not mix with oxidizers (e.g., perchlorates, nitrates) or strong acids in the same waste drum.[1][2][3] The pyridine nitrogen can form salts with acids, altering solubility and disposal parameters.[1][2][3]

B. Liquid Waste (Mother Liquors/Solutions)[2][3]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the facility's organic waste stream (e.g., DMSO, Methanol, DCM).[1]

  • pH Check: If the solution is acidic (due to workup), neutralize to pH 6–8 before adding to the organic waste carboy to prevent drum corrosion or unexpected exothermic reactions.

  • Precipitation (Optional): For high concentrations, consider rotary evaporation to recover the solid, reducing the volume of hazardous liquid waste.[1][3]

Disposal Workflow: Decision Logic

The following decision tree illustrates the autonomous logic for categorizing and disposing of 3-ethyl-1H-pyrazolo[3,4-b]pyridine waste.

DisposalWorkflow Start Waste Generation: 3-ethyl-1H-pyrazolo[3,4-b]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Contaminated Contaminated Debris (Gloves, Filter Paper) StateCheck->Contaminated SolidPrep Double Bag (LDPE) Place in Secondary Container Solid->SolidPrep LiquidPrep Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Liquid->LiquidPrep Contaminated->SolidPrep Incinerator High-Temp Incineration (>1000°C) with Scrubber SolidPrep->Incinerator Pack in Drum LiquidPrep->Incinerator Bulking

Figure 1: Operational workflow for segregating and routing pyrazolo-pyridine waste streams.[1][2][3]

Emergency Spill Procedures

In the event of a spill, immediate containment is necessary to prevent environmental release.[1][2][3]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1][3] If dust is present, use a N95 or P100 respirator.[1][3]

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation, then carefully sweep into a dustpan.[1][2][3]

    • Liquids: Surround the spill with absorbent pillows or vermiculite.[2][3]

  • Decontamination:

    • Wipe the surface with a 10% bleach solution (oxidizes the hydrazine-like moiety) followed by an ethanol wipe.[1][2][3]

    • Note: The bleach step degrades the pyrazole ring, reducing biological activity.[1][3]

  • Disposal of Cleanup Materials: All absorbents and wipes must be treated as Hazardous Solid Waste (see Section 4).[2][3]

Regulatory Compliance & Documentation

  • US EPA (RCRA): While not explicitly P-listed or U-listed, this compound should be treated as a "Characteristic Waste" if it exhibits ignitability or toxicity.[1][2][3] Assign waste codes based on the solvent (e.g., F003 for acetone/methanol mixtures).[1][2]

  • EU (REACH): Dispose of in accordance with Directive 2008/98/EC .[2][3] Assign European Waste Code (EWC) 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755850, 1H-Pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1][2][3]

Sources

Personal protective equipment for handling 3-ethyl-1H-pyrazolo[3,4-b]pyridine

[1][2]

Executive Summary & Chemical Context

3-Ethyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1260535-54-3) is a fused heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., CDK, GSK-3) and phosphodiesterase (PDE) modulators.[1][2][3][4][5][6] Its structural similarity to purine bases allows it to interact with ATP-binding pockets, making it a high-value, high-frequency intermediate in drug discovery campaigns.[1][2]

While often handled in milligram quantities, the biological activity of this scaffold necessitates a strict containment strategy. This guide moves beyond generic safety data sheets (SDS) to provide a field-proven protocol for minimizing occupational exposure during synthesis and purification.

Physiochemical Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline/Powder)High risk of particulate inhalation during weighing.[1][2]
Molecular Weight ~147.18 g/mol Moderate density; dust settles slowly in static air.[1]
Solubility DMSO, Methanol, DCMSkin absorption risk increases significantly when solvated.
Stability Stable at STPCan be stored at RT, but hygroscopicity may vary by batch.

Risk Assessment & Hazard Identification

Effective safety relies on understanding the causality of harm, not just the classification.

  • Acute Toxicity (Oral) - Category 4 (H302): The core pyrazolo[3,4-b]pyridine scaffold is biologically active.[1] Ingestion is rarely intentional but can occur via hand-to-mouth transfer from contaminated gloves.[1][2]

  • Skin & Eye Irritation - Category 2/2A (H315, H319): The basic nitrogen atoms in the pyridine ring can react with mucosal membranes, causing chemical burns or severe dermatitis upon prolonged contact.

  • STOT-SE (Respiratory) - Category 3 (H335): Inhalation of dust triggers immediate upper respiratory tract irritation.[1][2] Crucial Note: Sensitization is a known risk with nitrogen heterocycles; repeated low-level exposure can lead to hyper-responsiveness.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1][2] Do not deviate without a documented risk assessment.[1]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash GogglesStandard: ANSI Z87.1 (Impact + Splash).[1][2] Why: Safety glasses are insufficient against airborne dust migration or solvent splashes during dissolution.[1][2]
Dermal (Hand) Double Nitrile GlovesInner Layer: 4 mil Nitrile (Bright Blue/White). Outer Layer: 5-8 mil Nitrile (Purple/Black).[1][2] Why: "Double-gloving" provides immediate visual feedback if the outer barrier is compromised.[1][2] Nitrile offers superior resistance to the organic solvents (DMSO/DCM) used to dissolve this compound compared to latex.
Respiratory Engineering Controls (Primary)Standard: Fume Hood (Face velocity 80–100 fpm). Contingency: N95/P100 Respirator if handling >10g outside a hood (rare).
Body Lab Coat (Cotton/Poly Blend)Requirement: Snap closures (not buttons) for rapid removal. Long sleeves must be tucked into glove cuffs.[1]

Operational Handling Protocol

This workflow enforces a "Zero-Contact" policy. The goal is to keep the compound strictly within the primary engineering control (Fume Hood).

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.[1][2]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula before touching the compound. Pyrazolo-pyridines are often electrostatic and will "jump" from the spatula.[1][2]

  • The "Tunnel" Method: Do not remove the stock container from the fume hood. Place the balance inside the hood. If the balance is external, transfer a small aliquot into a tared secondary vial inside the hood, seal it, and then move to the balance.

  • Solvation: Dissolve the solid immediately after weighing. Handling the compound in solution (e.g., DMSO stock) is safer than handling the dry powder, provided glove integrity is maintained.

Phase 2: Reaction & Cleanup

Objective: Prevent cross-contamination of surfaces.[1][2]

  • Spatula Hygiene: Immediately wipe the spatula with a Kimwipe soaked in methanol inside the hood before placing it down.

  • Waste Segregation: Solid waste (contaminated weighing boats, Kimwipes) must go directly into a solid hazardous waste drum. Do not throw into general trash.

Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers during the handling process.

HandlingProtocolStartSTART: Chemical RetrievalCheckPPEVerify PPE:Double Nitrile, Goggles, Lab CoatStart->CheckPPEHoodCheckEngineering Control Check:Flow > 80 fpm?CheckPPE->HoodCheckStopSTOP: Maintenance RequiredHoodCheck->StopNoWeighingWeighing Procedure:Use Anti-static GunKeep inside HoodHoodCheck->WeighingYesSpillIs there a spill?Weighing->SpillDissolutionSolvation Step:Dissolve in solvent immediatelyReactionProceed to Reaction/AssayDissolution->ReactionSpill->DissolutionNoSpillRespSpill Response:1. Cover with absorbent pad2. Wipe with MeOH3. Dispose as HazWasteSpill->SpillRespYes (Powder/Liquid)SpillResp->DissolutionDecon Complete

Figure 1: Safe handling workflow for 3-ethyl-1H-pyrazolo[3,4-b]pyridine, emphasizing engineering controls and spill contingencies.

Emergency Response & Decontamination

Scenario A: Skin Exposure (Solid or Solution)[1]
  • Immediate Action: Remove contaminated gloves immediately.[1] Do not touch the unaffected hand with the contaminated glove.

  • Flush: Wash the affected area with soap and copious amounts of water for 15 minutes. Do not use ethanol or organic solvents on the skin; they increase the permeability of the epidermis, potentially driving the compound deeper into the bloodstream.

  • Report: Document the solvent used (if any), as DMSO carries the compound transdermally faster than water.

Scenario B: Eye Exposure
  • Irrigate: Use an eyewash station for a minimum of 15 minutes. Hold eyelids open.

  • Medical Attention: Seek medical evaluation immediately. The alkaline nature of pyridine derivatives can cause corneal damage that is not immediately painful.

Disposal & Waste Management

Disposal must align with local EPA (US) or ECHA (EU) regulations.

  • Solid Waste: Collect in a drum labeled "Hazardous Waste - Toxic Solids."[1][2]

  • Liquid Waste:

    • Halogenated:[1][2][6] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Methanol/DMSO/Acetone.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (methanol) before disposal.[1][2] The rinsate must be treated as hazardous liquid waste.

References

  • PubChem. 1H-pyrazolo[3,4-b]pyridine | C6H5N3.[1][2] National Library of Medicine.[1] Accessed October 26, 2023. [Link]

  • AA Blocks. 3-Ethyl-1H-pyrazolo[3,4-b]pyridine Product Page (CAS 1260535-54-3). Accessed October 26, 2023. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazolo[3,4-b]pyridine derivatives. Accessed October 26, 2023. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.